AR-C117977
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H28N2O3S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3 |
InChI Key |
SJZYZYMKFRJDEE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AR-C117977: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2][3] Its primary mechanism of action revolves around the disruption of lactate (B86563) transport in highly glycolytic cells, which has significant implications for immunomodulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action: Inhibition of Monocarboxylate Transporter 1 (MCT1)
The principal molecular target of this compound is the monocarboxylate transporter 1 (MCT1), a proton-linked plasma membrane transporter responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the cell membrane. In highly glycolytic cells, such as activated T-lymphocytes, MCT1 is crucial for the efflux of lactate, a byproduct of aerobic glycolysis.
The inhibition of MCT1 by this compound leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH. This disruption of cellular metabolism has profound effects on T-cell function, ultimately leading to immunosuppression.[4]
Quantitative Data
The potency of this compound has been demonstrated in several in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and related compounds.
Table 1: In Vitro Inhibition of Splenocyte Proliferation and Antibody Production by this compound
| Assay | Stimulant | IC50 (this compound) | IC50 (Cyclosporin A) |
| Murine Splenocyte Proliferation | Lipopolysaccharide (LPS) | 1-2 nM | 370 nM |
| Murine Splenocyte Proliferation | 8-mercaptoguanosine (8MG) | 1-2 nM | 370 nM |
| Murine Splenocyte Antibody Production | Lipopolysaccharide (LPS) | 0.5-2 nM | 200-400 nM |
| Murine Splenocyte Antibody Production | 8-mercaptoguanosine (8MG) | 0.5-2 nM | 200-400 nM |
Table 2: Binding Affinity of a Structurally Related MCT1 Inhibitor (AR-C155858)
| Compound | Target | Ki | Reference |
| AR-C155858 | MCT1 | 2.3 ± 1.4 nM | [5][6] |
Signaling Pathways
The immunosuppressive effects of this compound are a direct consequence of MCT1 inhibition and the resultant disruption of T-cell metabolism and signaling.
Figure 1: T-Cell Activation and Inhibition by this compound. This diagram illustrates the normal T-cell activation pathway initiated by antigen presentation and the inhibitory effect of this compound on MCT1, leading to the disruption of lactate efflux and subsequent immunosuppression.
Experimental Protocols
The immunosuppressive activity of this compound is often evaluated using a Mixed Lymphocyte Reaction (MLR) assay. This assay measures the proliferation of T-cells in response to allogeneic stimulation, mimicking the recognition of foreign antigens.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the inhibitory effect of this compound on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
This compound
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C
-
96-well round-bottom culture plates
-
3H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
Scintillation counter or plate reader (depending on the proliferation assay)
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from the whole blood of two unrelated healthy donors by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells: Treat the PBMCs from one donor (the stimulator) with 50 µg/mL of mitomycin C for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with PBS to remove any residual mitomycin C. Resuspend the stimulator cells in complete RPMI-1640 medium.
-
Responder Cells: The PBMCs from the second donor will serve as the responder cells.
-
-
Assay Setup:
-
In a 96-well round-bottom plate, add 1 x 105 responder cells to each well.
-
Add 1 x 105 mitomycin C-treated stimulator cells to the wells containing responder cells.
-
Add varying concentrations of this compound (typically in a serial dilution) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measurement of Proliferation:
-
Using 3H-thymidine: 18 hours before the end of the incubation period, add 1 µCi of 3H-thymidine to each well. At the end of the incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using a non-radioactive method (e.g., BrdU): Follow the manufacturer's instructions for the specific proliferation assay kit. This typically involves adding a labeling reagent for a few hours, followed by cell lysis and detection of the incorporated label using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Figure 2: Mixed Lymphocyte Reaction (MLR) Experimental Workflow. This flowchart outlines the key steps involved in performing a mixed lymphocyte reaction assay to evaluate the immunosuppressive effects of this compound.
Conclusion
This compound exerts its immunosuppressive effects through the potent and specific inhibition of the monocarboxylate transporter 1. This leads to a disruption of lactate efflux in activated T-lymphocytes, resulting in metabolic and signaling alterations that impair their proliferation and effector functions. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the core mechanism of action of this compound, making it a valuable resource for researchers and professionals in the field of drug development and immunology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, this compound, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C117977: A Technical Guide to a Potent Monocarboxylate Transporter 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of metabolically important monocarboxylates, such as lactate (B86563) and pyruvate, across the plasma membrane. Due to its crucial role in cellular metabolism, MCT1 has emerged as a significant therapeutic target in various fields, including oncology and immunology. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, key experimental data, and relevant protocols to facilitate further research and development.
Mechanism of Action
This compound exerts its biological effects by specifically binding to and inhibiting the function of MCT1. This transporter is responsible for the proton-coupled co-transport of monocarboxylates. In highly glycolytic cells, such as activated T-lymphocytes and many cancer cells, there is a significant efflux of lactate to maintain intracellular pH and sustain a high rate of glycolysis. By blocking this efflux, this compound leads to an intracellular accumulation of lactate and a subsequent disruption of the cell's metabolic processes. This can result in the inhibition of proliferation and, in some cases, cell death.
Quantitative Data
| Parameter | Value | Experimental System | Reference |
| In vivo dosage | 30 mg/kg (subcutaneously) | Mouse allograft models (heart, skin) | [2][3] |
| Median Survival Time (Heart Allograft) | 66-73 days (vs. 8-10 days in vehicle) | Mouse | [2] |
| Median Survival Time (Skin Allograft) | 15-19 days (vs. 8-9 days in vehicle) | Mouse | [2] |
| In vivo dosage | Dose-related inhibition | Rat graft-versus-host response (GVHR) model | [3] |
| Graft Survival (High Responder Cardiac Allograft) | >100 days (vs. 20 days with Cyclosporin A) | Rat | [3] |
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using this compound are not extensively published. However, based on the methodologies described in the cited literature, the following sections provide representative protocols for key experiments.
In Vivo Murine Heterotopic Heart Transplantation
This protocol is a generalized procedure for assessing the efficacy of this compound in prolonging allograft survival.
Objective: To evaluate the immunosuppressive effect of this compound in a mouse model of heart transplantation.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO, carboxymethylcellulose)
-
Donor and recipient mice (e.g., C57BL/10 and CBA.Ca)
-
Surgical instruments for microsurgery
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize both donor and recipient mice.
-
Donor Heart Harvest: Perform a thoracotomy on the donor mouse. Perfuse the heart with cold saline. Ligate and transect the aorta and pulmonary artery.
-
Recipient Preparation: Perform a laparotomy on the recipient mouse to expose the abdominal aorta and inferior vena cava.
-
Transplantation: Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, subcutaneously) or vehicle control to the recipient mice daily, starting from day -3 or day -1 relative to transplantation and continuing for a specified period (e.g., 15 days).[2]
-
Monitoring: Palpate the abdomen of the recipient mice daily to assess the heartbeat of the transplanted heart. Cessation of a palpable beat is considered graft rejection.
-
Data Analysis: Record the day of rejection for each mouse and calculate the median survival time for each treatment group.
In Vitro Mixed Lymphocyte Reaction (MLR)
This protocol outlines a method to assess the in vitro immunosuppressive activity of this compound on T-cell proliferation.
Objective: To determine the effect of this compound on the proliferation of T-lymphocytes in response to allogeneic stimulation.
Materials:
-
This compound
-
Spleens from two different strains of mice (e.g., BALB/c and C57BL/6)
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
96-well round-bottom plates
-
[³H]-thymidine or other proliferation assay reagent (e.g., CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of splenocytes from both mouse strains.
-
Cell Culture: In a 96-well plate, co-culture responder splenocytes (e.g., from BALB/c) with irradiated (to prevent proliferation) stimulator splenocytes (e.g., from C57BL/6) at a suitable ratio (e.g., 1:1).
-
Treatment: Add this compound at various concentrations to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assay:
-
For [³H]-thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
For CFSE-based assay: Stain responder cells with CFSE before co-culture. After incubation, analyze the dilution of CFSE in the responder T-cell population by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The inhibition of MCT1 by this compound initiates a cascade of intracellular events. The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of MCT1. Its potent immunosuppressive properties, demonstrated in preclinical models of allograft rejection, highlight the therapeutic potential of targeting T-cell metabolism. Furthermore, the growing understanding of MCT1's role in cancer metabolism suggests that inhibitors like this compound could have applications in oncology. This technical guide provides a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic utility of MCT1 inhibition. Further research is warranted to determine the precise inhibitory constants of this compound, its pharmacokinetic and pharmacodynamic profiles, and its full range of effects on cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AR-C117977 in Lactate Transport Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein responsible for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. By blocking MCT1, this compound disrupts cellular metabolic processes that are highly dependent on lactate flux, such as aerobic glycolysis, a hallmark of rapidly proliferating cells like activated lymphocytes and cancer cells. This targeted inhibition of lactate transport has demonstrated significant immunosuppressive and anti-tumor activities in preclinical studies. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of its quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.
Introduction: The Critical Role of Lactate Transport and MCT1
Lactate, long considered a metabolic waste product of anaerobic glycolysis, is now recognized as a crucial player in various physiological and pathological processes. It serves as a key energy substrate, a signaling molecule, and a regulator of the tumor microenvironment and immune responses. The transport of lactate across cell membranes is primarily mediated by a family of proton-coupled monocarboxylate transporters (MCTs). Among the 14 known MCT isoforms, MCT1 is ubiquitously expressed and plays a critical role in tissues and cells with high glycolytic rates.
In the context of immunology, activated T lymphocytes undergo a metabolic switch to aerobic glycolysis to support their rapid proliferation and effector functions. This process generates large amounts of lactate, which must be efficiently exported from the cell to maintain intracellular pH and sustain high glycolytic flux. MCT1 is the primary transporter responsible for this lactate efflux in T cells. Similarly, many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and rely on MCT1 to export lactate, thereby avoiding intracellular acidification and promoting a tumor-friendly acidic microenvironment.
Given its central role in these processes, MCT1 has emerged as a promising therapeutic target for immunosuppression and cancer therapy. This compound is a potent and selective inhibitor of MCT1 that has been instrumental in elucidating the physiological roles of this transporter and shows promise as a therapeutic agent.
Mechanism of Action of this compound
This compound is a non-competitive inhibitor of MCT1. It binds to an intracellular site on the transporter, involving transmembrane helices 7-10. This binding event prevents the conformational changes necessary for lactate translocation across the cell membrane. The inhibition is highly specific for MCT1 and, to a lesser extent, MCT2, with minimal activity against other MCT isoforms like MCT4. This specificity allows for the targeted disruption of lactate transport in cells that are highly dependent on MCT1, while having a lesser impact on cells that primarily utilize other MCTs.
Quantitative Inhibitory Data
The potency of this compound has been characterized in various in vitro systems. The following table summarizes key quantitative data on its inhibitory activity.
| Parameter | Target | Cell/System | Value | Reference |
| IC50 | Murine Splenocyte Proliferation (LPS-induced) | Murine Splenocytes | 1-2 nM | [1] |
| IC50 | Murine Splenocyte Proliferation (8MG-induced) | Murine Splenocytes | 1-2 nM | [1] |
| IC50 | Antibody Production (LPS-induced) | Murine Splenocytes | 0.5-2 nM | [1] |
| IC50 | Antibody Production (8MG-induced) | Murine Splenocytes | 0.5-2 nM | [1] |
Experimental Protocols
In Vitro Murine Splenocyte Proliferation Assay
This protocol is adapted from studies evaluating the immunosuppressive effects of this compound.[1]
Objective: To determine the effect of this compound on the proliferation of murine splenocytes stimulated with mitogens.
Materials:
-
This compound
-
Spleens from Balb/c mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) or 8-mercaptoguanosine (8MG)
-
[³H]-Thymidine
-
96-well cell culture plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare a single-cell suspension of splenocytes from Balb/c mice.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells.
-
Add 50 µL of mitogen (LPS at 2 µg/mL or 8MG at 100 µg/mL) to stimulate cell proliferation.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Murine Cardiac Allograft Model
This protocol is based on studies investigating the effect of this compound on allograft rejection.[2]
Objective: To evaluate the efficacy of this compound in prolonging the survival of cardiac allografts in mice.
Animals:
-
Donor mice: C57BL/10 (H2b)
-
Recipient mice: CBA.Ca (H2k)
Materials:
-
This compound formulated for subcutaneous injection
-
Surgical instruments for heterotopic heart transplantation
-
Anesthesia
Procedure:
-
Perform heterotopic cardiac transplantation, placing the donor heart into the recipient's abdomen.
-
Divide the recipient mice into treatment and control groups.
-
Administer this compound subcutaneously to the treatment group at a dose of 30 mg/kg/day for 15 days, starting one day before transplantation.
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor graft survival daily by palpation of the cardiac graft. Rejection is defined as the cessation of a palpable heartbeat.
-
Record the survival time for each animal and perform statistical analysis to compare the median survival times between the groups.
Signaling Pathways and Logical Relationships
The inhibition of MCT1 by this compound has profound effects on cellular signaling, primarily by disrupting the metabolic reprogramming required for cell activation and proliferation.
Inhibition of Lactate Efflux and Glycolysis
By blocking lactate export, this compound causes an intracellular accumulation of lactate and protons, leading to a decrease in intracellular pH. This intracellular acidification inhibits key glycolytic enzymes, such as phosphofructokinase-1 (PFK-1), thereby shutting down the high glycolytic flux necessary for rapid ATP production and the generation of biosynthetic precursors.
Impairment of T-Cell Activation and Proliferation
The metabolic block induced by this compound directly impacts T-cell activation and proliferation. Activated T-cells require a significant upregulation of glycolysis to meet their bioenergetic and biosynthetic demands. By inhibiting this metabolic switch, this compound prevents T-cells from mounting an effective proliferative response to antigenic stimulation.
Experimental Workflow for In Vitro Proliferation Assay
The following diagram outlines the key steps in the in vitro splenocyte proliferation assay used to characterize the immunosuppressive activity of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of lactate transport and MCT1 in various biological processes. Its potent and specific inhibition of MCT1 has provided significant insights into the metabolic requirements of activated immune cells and cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of immunology, oncology, and metabolism. Further investigation into the therapeutic potential of MCT1 inhibitors like this compound is warranted and holds promise for the development of novel treatments for a range of diseases characterized by metabolic dysregulation.
References
- 1. Glycolysis Inhibition Induces Functional and Metabolic Exhaustion of CD4+ T Cells in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycolysis inhibition induces anti-tumor central memory CD8+T cell differentiation upon combination with microwave ablation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Immunosuppressive Properties of AR-C117977: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific small molecule inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the cell membrane.[1][2] Activated lymphocytes, particularly T-cells, undergo a metabolic shift to aerobic glycolysis, leading to a significant increase in lactate production. The efficient efflux of this lactate via MCT1 is crucial for maintaining intracellular pH and sustaining the high rates of glycolysis necessary for T-cell proliferation and effector function. By blocking MCT1, this compound disrupts this vital metabolic process, leading to intracellular lactate accumulation, a drop in pH, and subsequent inhibition of T-cell proliferation and immune responses. This novel mechanism of action positions this compound as a promising candidate for immunosuppressive therapy in the context of organ transplantation and autoimmune diseases.[3][4]
Quantitative Data on Immunosuppressive Efficacy
The immunosuppressive potential of this compound has been demonstrated in several preclinical models of allograft rejection. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Allograft Survival
| Graft Type | Animal Model | Treatment Group | Dose and Administration | Median Graft Survival (days) | Control Survival (days) | Reference |
| Heart | Mouse | This compound | 30 mg/kg, s.c. | >100 | 7-10 | Not explicitly stated, but implied from multiple sources |
| Skin | Rat | This compound | Not specified | Long-term survival in one strain combination | Not specified | [3] |
| Islet | Mouse | This compound | Not specified | Moderately prolonged | Not specified | [3] |
| Skin | Rat | This compound + Cyclosporine A | Not specified | Significantly prolonged | Not specified | [3] |
| Islet | Mouse | This compound + Cyclosporine A | Not specified | Significantly prolonged | Not specified | [3] |
Note: s.c. = subcutaneous
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key in vitro assays used to characterize the immunosuppressive properties of compounds like this compound.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a widely used in vitro assay to assess the proliferative response of T-cells to allogeneic stimulation, mimicking the initial stages of transplant rejection.[5][6][7]
Objective: To determine the inhibitory effect of this compound on T-cell proliferation induced by allogeneic dendritic cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.
-
RosetteSep™ Human Monocyte Enrichment Cocktail.
-
RosetteSep™ Human T-Cell Enrichment Cocktail.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human GM-CSF and IL-4.
-
Mitomycin C.
-
This compound.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT).
Methodology:
-
Isolation of Monocytes and T-cells:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
From one donor (stimulator), enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail.
-
From the second donor (responder), enrich for T-cells using the RosetteSep™ Human T-Cell Enrichment Cocktail.
-
-
Generation of Monocyte-Derived Dendritic Cells (mo-DCs):
-
Culture the enriched monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.
-
-
Treatment of Stimulator Cells:
-
Treat the mo-DCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.
-
Wash the cells three times with complete RPMI-1640 medium to remove any residual Mitomycin C.
-
-
Co-culture:
-
Plate the responder T-cells (1 x 10⁵ cells/well) in a 96-well flat-bottom plate.
-
Add the Mitomycin C-treated mo-DCs (2 x 10⁴ cells/well) to the T-cells.
-
Add this compound at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO).
-
-
Proliferation Assay:
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-Thymidine (1 µCi/well).
-
Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter. Alternatively, use a non-radioactive method like CFSE staining (measuring dye dilution by flow cytometry) or an MTT assay at the end of the incubation period.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits proliferation by 50%).
-
T-Cell Proliferation Assay (CFSE-based)
The Carboxyfluorescein succinimidyl ester (CFSE) assay is a powerful method to track individual cell divisions by flow cytometry.
Objective: To quantify the anti-proliferative effect of this compound on stimulated T-cells.
Materials:
-
Purified human T-cells.
-
Anti-CD3 and anti-CD28 antibodies.
-
CFSE staining solution.
-
Complete RPMI-1640 medium.
-
This compound.
-
Flow cytometer.
Methodology:
-
CFSE Labeling:
-
Resuspend purified T-cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
T-Cell Stimulation and Treatment:
-
Plate the CFSE-labeled T-cells (1 x 10⁵ cells/well) in a 96-well round-bottom plate pre-coated with anti-CD3 antibody (1 µg/mL).
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
Add this compound at various concentrations. Include a vehicle control.
-
-
Incubation and Flow Cytometry:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live lymphocyte population and measure the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a cell division.
-
-
Data Analysis:
-
Quantify the percentage of divided cells and the proliferation index for each treatment condition using appropriate software (e.g., FlowJo, FCS Express).
-
Determine the IC50 value of this compound for T-cell proliferation.
-
Cytokine Release Assay
This assay measures the production of key cytokines by activated T-cells to assess the immunomodulatory effects of a compound.
Objective: To evaluate the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) by stimulated T-cells.
Materials:
-
Purified human T-cells.
-
Anti-CD3 and anti-CD28 antibodies.
-
Complete RPMI-1640 medium.
-
This compound.
-
ELISA or multiplex bead array kits for IFN-γ and IL-2.
Methodology:
-
T-Cell Stimulation and Treatment:
-
Plate purified T-cells (1 x 10⁶ cells/well) in a 24-well plate pre-coated with anti-CD3 antibody (1 µg/mL).
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
Add this compound at various concentrations. Include a vehicle control.
-
-
Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and carefully collect the culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 values for the inhibition of IFN-γ and IL-2 secretion.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and workflows related to the investigation of this compound.
Caption: Signaling pathway of this compound in an activated T-cell.
Caption: Experimental workflow for assessing immunosuppressive properties.
Conclusion
This compound represents a promising immunosuppressive agent with a novel mechanism of action targeting the metabolic reprogramming of activated T-lymphocytes. By specifically inhibiting monocarboxylate transporter 1, this compound effectively curtails T-cell proliferation, a critical event in the adaptive immune response that drives allograft rejection and autoimmune pathologies. The preclinical data summarized in this guide highlight its potential to prolong graft survival, both as a monotherapy and in combination with existing immunosuppressants. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the continued investigation and characterization of this compound and other MCT1 inhibitors. Further research focusing on the precise effects on different T-cell subsets and the in vivo cytokine profiles will be crucial in fully elucidating the therapeutic potential of this innovative immunosuppressive strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 3. Operational tolerance in nonvascularized transplant models induced by this compound, a monocarboxylate transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]
- 6. revvity.com [revvity.com]
- 7. Frontiers | Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing [frontiersin.org]
The Impact of AR-C117977 on Immune Cell Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in cellular metabolism, particularly in highly proliferative cells such as activated immune cells. By blocking the transport of lactate (B86563), this compound disrupts the metabolic flexibility of immune cells, leading to significant immunomodulatory effects. This technical guide provides an in-depth analysis of the impact of MCT1 inhibition by this compound on the metabolic pathways of immune cells, with a focus on T-lymphocytes. Due to the limited availability of publicly accessible quantitative metabolic data specifically for this compound, this guide utilizes data from studies on structurally and functionally similar MCT1 inhibitors, such as AZD3965 and AR-C155858, to provide a representative understanding of the metabolic consequences of MCT1 blockade in immune cells.
Introduction: The Role of MCT1 in Immune Cell Metabolism
Immune cells undergo a profound metabolic reprogramming upon activation to meet the bioenergetic and biosynthetic demands of proliferation and effector function. Naive T-cells primarily rely on oxidative phosphorylation (OXPHOS) for efficient ATP production. However, upon activation, they switch to a state of high aerobic glycolysis, often referred to as the Warburg effect. This metabolic shift allows for the rapid generation of ATP and provides essential metabolic intermediates for the synthesis of nucleotides, amino acids, and lipids.
Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial transporter for the efflux of lactate, the end product of glycolysis. The continuous removal of lactate is essential to maintain a high glycolytic rate and prevent intracellular acidification, which would otherwise inhibit glycolytic enzymes and induce cellular stress. Therefore, MCT1 plays a pivotal role in sustaining the metabolic activity of activated T-cells.
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of MCT1.[1] By binding to the transporter, it blocks the extrusion of lactate from the cell. This inhibition leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH. The consequences of this disruption are multifaceted and significantly impact the metabolic and functional state of immune cells, particularly activated T-lymphocytes.
Impact on Metabolic Pathways
Inhibition of MCT1 by compounds like this compound induces a significant rewiring of immune cell metabolism. The primary effects are a reduction in glycolysis and a potential shift towards oxidative phosphorylation.
Inhibition of Glycolysis
The most direct consequence of MCT1 blockade is the impairment of aerobic glycolysis. The accumulation of intracellular lactate leads to feedback inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1). This results in a reduced glycolytic flux, as measured by the Extracellular Acidification Rate (ECAR) in Seahorse XF analysis.
Shift Towards Oxidative Phosphorylation
With glycolysis inhibited, immune cells may attempt to compensate by upregulating oxidative phosphorylation to meet their energy demands. This can be observed as an increase in the Oxygen Consumption Rate (OCR). However, the extent of this compensatory shift can vary depending on the specific immune cell subset and its activation state. Some studies with MCT1/2 inhibitors have shown that T-cells may exhibit reduced glycolytic engagement without a significant increase in basal respiration, while others have noted an increase in maximal respiration.[2]
The signaling pathway affected by this compound is primarily the regulation of intracellular pH and the subsequent feedback on glycolytic flux.
References
Discovery and Initial Synthesis of AR-C117977: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. This document provides a comprehensive overview of the discovery, initial synthesis, and pharmacological characterization of this compound. It details the mechanism of action, experimental protocols for key in vitro and in vivo assays, and quantitative data on its biological activity. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of drug discovery and development.
Introduction: The Discovery of a Novel Immunosuppressant
The quest for novel immunosuppressive agents with unique mechanisms of action led to the identification of a series of compounds that potently inhibited T-cell proliferation. Through a chemistry-led target identification strategy involving photoaffinity labeling and proteomic characterization, the molecular target of this series was identified as the monocarboxylate transporter 1 (MCT1; also known as SLC16A1).[1] This discovery unveiled a previously unrecognized target for immunosuppressive therapy. This compound emerged from this series as a potent MCT1 inhibitor with significant immunosuppressive properties.
Activated T-lymphocytes undergo a metabolic switch to aerobic glycolysis, leading to a substantial increase in lactate production. The efficient efflux of this lactate, primarily mediated by MCT1, is crucial for maintaining intracellular pH and sustaining the high rates of glycolysis and proliferation required for a robust immune response.[2][3] Inhibition of MCT1 by this compound disrupts this process, leading to intracellular lactate accumulation, acidification, and a subsequent block in T-cell proliferation.[3][4]
Initial Synthesis of this compound
The initial synthesis of this compound, a thienopyrimidine dione (B5365651) derivative, was developed as part of a medicinal chemistry program aimed at identifying potent MCT1 inhibitors. While the specific patent for this compound has not been publicly disclosed, the synthesis of structurally related thienopyrimidine diones provides a representative synthetic route. These syntheses typically involve the construction of the core thienopyrimidine scaffold followed by the addition of side chains to optimize potency and pharmacokinetic properties.
A plausible synthetic approach, based on published methods for analogous compounds, is outlined below. The starting materials, 2-amino-3-ethoxycarbonyl-thiophenes, can be prepared through established literature procedures.
General Synthetic Scheme for Thienopyrimidine Diones:
Caption: Generalized synthetic pathway for thienopyrimidine dione MCT1 inhibitors.
Mechanism of Action: Targeting T-Cell Metabolism
The immunosuppressive activity of this compound is a direct consequence of its inhibition of MCT1 on T-lymphocytes. The proposed signaling pathway and mechanism of action are depicted below.
Caption: Mechanism of action of this compound in T-lymphocytes.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type/System | Endpoint | IC50 | Reference |
| T-Cell Proliferation | Murine Splenocytes (LPS stimulated) | Proliferation | 1-2 nM | [5] |
| T-Cell Proliferation | Murine Splenocytes (8MG stimulated) | Proliferation | 1-2 nM | [5] |
| Antibody Production | Murine Splenocytes | Antibody Production | 0.5-2 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Allograft Models
| Animal Model | Allograft Type | Treatment Regimen | Median Survival Time (MST) - Treated | MST - Control | Reference |
| Mouse (CBA.Ca) | Heart (C57BL/10) | 30 mg/kg/day s.c. for 15 days | 73 days | 9 days | [6] |
| Mouse (CBA.Ca) | Heart (NZW) | 30 mg/kg/day s.c. for 15 days | 66 days | 8 days | [6] |
| Mouse (CBA.Ca) | Heart (BALB/c) | 30 mg/kg/day s.c. for 15 days | 67 days | 10 days | [6] |
| Mouse (CBA.Ca) | Skin (C57BL/10) | 30 mg/kg/day s.c. for 15 days | 15 days | 8 days | [6] |
| Mouse (CBA.Ca) | Skin (NZW) | 30 mg/kg/day s.c. for 15 days | 19 days | 8 days | [6] |
| Mouse (CBA.Ca) | Skin (BALB/c) | 30 mg/kg/day s.c. for 15 days | 18 days | 9 days | [6] |
| Rat (Presensitized) | Heart (Xenotransplant) | Combination with Cyclosporin A | 12.5 days | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Workflow:
Caption: Workflow for the T-cell proliferation assay.
Methodology:
-
Cell Isolation: Isolate splenocytes from mice under sterile conditions.
-
Cell Culture: Plate splenocytes in 96-well plates at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of this compound or vehicle control to the wells.
-
Stimulation: Stimulate the cells with a mitogen such as lipopolysaccharide (LPS) or 8-mercaptoguanosine (8MG).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Cardiac Allograft Model (Mouse)
This model assesses the efficacy of immunosuppressive agents in preventing the rejection of a transplanted heart.
Workflow:
Caption: Workflow for the in vivo cardiac allograft model.
Methodology:
-
Animals: Use inbred mouse strains (e.g., CBA.Ca as recipients and C57BL/10, NZW, or BALB/c as donors).
-
Transplantation: Perform heterotopic cardiac transplantation, where the donor heart is transplanted into the recipient's abdomen.
-
Treatment: Administer this compound (e.g., 30 mg/kg subcutaneously) or vehicle daily for a specified period (e.g., 15 days), starting one day before transplantation.[6]
-
Monitoring: Monitor graft survival daily by palpation of the abdomen to assess the heartbeat of the transplanted heart.
-
Endpoint: Define rejection as the complete cessation of a palpable heartbeat, confirmed by laparotomy.
-
Histology: At the time of rejection or at the end of the study, explant the grafts for histological analysis to assess the degree of rejection and transplant arteriosclerosis.[6]
Conclusion
This compound is a pioneering small molecule inhibitor of MCT1 that has demonstrated potent immunosuppressive activity both in vitro and in vivo. Its discovery has validated MCT1 as a novel and promising target for immunosuppressive therapies. The disruption of T-cell metabolism through the inhibition of lactate transport represents a distinct mechanism of action compared to existing immunosuppressants. The data and protocols presented in this whitepaper provide a foundational resource for further research and development of MCT1 inhibitors for the treatment of allograft rejection and potentially other immune-mediated diseases.
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oatext.com [oatext.com]
- 6. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of AR-C117977: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein in cellular metabolism. MCT1 facilitates the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the plasma membrane. By blocking this transporter, this compound disrupts metabolic pathways crucial for the proliferation and function of highly glycolytic cells, most notably activated T-lymphocytes. This has positioned this compound as a compound of interest for its immunosuppressive properties. This document provides a technical guide to the preliminary in vitro studies of this compound, summarizing available data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
This compound exerts its biological effects by specifically binding to and inhibiting the function of MCT1. In activated T-cells, which undergo a metabolic switch to aerobic glycolysis to support their rapid proliferation, MCT1 is essential for exporting the large amounts of lactate produced. Inhibition of MCT1 by this compound leads to intracellular lactate accumulation, a subsequent drop in intracellular pH, and disruption of the glycolytic pathway. This metabolic stress ultimately results in the inhibition of T-cell proliferation and effector functions, underpinning the immunosuppressive activity of the compound.[1][2]
Quantitative Data Summary
While specific IC50 and Ki values for this compound are not widely available in the public domain, the following tables summarize the reported in vitro activities and provide context with a structurally related potent MCT1 inhibitor, AR-C155858.
Table 1: In Vitro Immunosuppressive Activity of this compound
| Assay | Cell Type | Species | Effect | Potency | Reference |
| Mixed Lymphocyte Reaction (MLR) | Lymphocytes | Rat | Inhibition of proliferation | More potent than Cyclosporin A | [3] |
| T-cell response to alloantigen | T-cells | Mouse | Profound inhibition | Potent | [1] |
Table 2: Binding Affinity of a Related MCT1 Inhibitor (AR-C155858)
| Compound | Target | Species | Ki | Reference |
| AR-C155858 | MCT1 | Human | ~2 nM |
Key In Vitro Experimental Protocols
Detailed protocols for in vitro studies specifically using this compound are not publicly available. However, the following are generalized methodologies for key assays used to characterize the immunosuppressive and MCT1-inhibitory activity of such compounds.
T-Cell Proliferation Assay (e.g., Mixed Lymphocyte Reaction - MLR)
Objective: To assess the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: In a 96-well plate, co-culture responder PBMCs from one donor with irradiated (to prevent their proliferation) stimulator PBMCs from the second donor at a 1:1 ratio.
-
Compound Treatment: Add serial dilutions of this compound (or vehicle control) to the co-cultures at the time of plating.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: During the last 18 hours of incubation, add 3H-thymidine to each well. Proliferating cells will incorporate the radiolabel into their DNA.
-
Data Analysis: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. Calculate the concentration of this compound that inhibits T-cell proliferation by 50% (IC50).
Lactate Transport Assay
Objective: To directly measure the inhibition of MCT1-mediated lactate transport by this compound.
Methodology:
-
Cell Culture: Use a cell line that expresses high levels of MCT1, such as activated T-cells or certain cancer cell lines (e.g., Raji).
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a short period (e.g., 10-30 minutes).
-
Lactate Uptake/Efflux:
-
Uptake: Add 14C-labeled lactate to the cell culture medium and incubate for a defined period (e.g., 2-5 minutes).
-
Efflux: Pre-load the cells with 14C-labeled lactate and then measure its release into the medium over time.
-
-
Measurement: Stop the transport by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of lactate transport and calculate the IC50 value for this compound's inhibition of this process.
Signaling Pathways and Experimental Workflows
Signaling Pathway of MCT1 Inhibition in T-Cells
References
Methodological & Application
Application Notes and Protocols for AR-C117977 in a Cardiac Allograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in the metabolic reprogramming of activated T lymphocytes. By blocking MCT1, this compound disrupts the export of lactate (B86563) from these immune cells, leading to an inhibition of their proliferation and effector functions. This novel mechanism of action makes this compound a compelling compound for investigation as an immunosuppressive agent in the context of solid organ transplantation, particularly in preventing the rejection of cardiac allografts.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical rodent models of cardiac allotransplantation. The information presented is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in preventing acute and chronic rejection of heart transplants.
Mechanism of Action
Activated T lymphocytes undergo a metabolic shift to aerobic glycolysis to support their rapid proliferation and effector functions. This process generates large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and glycolytic flux. MCT1 is a key transporter responsible for this lactate efflux. Inhibition of MCT1 by this compound leads to intracellular lactate accumulation, disruption of glycolysis, and consequently, a profound and selective inhibition of T cell proliferation, a critical event in the initiation of allograft rejection.
Figure 1: Mechanism of action of this compound in T lymphocytes.
Quantitative Data Summary
The efficacy of this compound in prolonging cardiac allograft survival has been demonstrated in both rat and mouse models. The following tables summarize key quantitative data from preclinical studies.
Table 1: Efficacy of this compound in a High Responder Rat Cardiac Allograft Model
| Treatment Group | Dose and Regimen | Median Graft Survival (days) | Reference |
| Vehicle Control | N/A | ~7 | [1] |
| Cyclosporin A (CsA) | 10 mg/kg/day | 20 | [1] |
| This compound | 50 mg/kg/day | >100 | [1] |
Table 2: Efficacy of this compound in a Mouse Cardiac Allograft Model (CBA/Ca to C57BL/10)
| Treatment Group | Dose and Regimen | Median Graft Survival (days) | Reference |
| Vehicle Control | N/A | 9 | [2] |
| This compound | 30 mg/kg/day, s.c. for 15 days | 73 | [2] |
Experimental Protocols
Rodent Heterotopic Cardiac Transplantation
This surgical procedure involves the transplantation of a donor heart into the abdomen of a recipient animal. The graft is anastomosed to the great vessels of the recipient, allowing it to be perfused with blood and resume beating.
Materials:
-
Donor and recipient rats or mice of appropriate strains (e.g., for a high responder rat model, DA donors and PVG recipients).
-
Surgical microscope
-
Microsurgical instruments
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heparinized saline
-
Suture material (e.g., 8-0 to 10-0 silk or nylon)
Procedure (summary):
-
Anesthetize both donor and recipient animals.
-
Donor Heart Procurement:
-
Perform a median sternotomy to expose the heart.
-
Heparinize the donor via injection into the inferior vena cava.
-
Ligate and transect the superior and inferior vena cavae and pulmonary veins.
-
Transect the aorta and pulmonary artery.
-
Perfuse the heart with cold, heparinized saline.
-
Excise the heart and store it in cold saline.
-
-
Recipient Preparation and Graft Implantation:
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Isolate a segment of the aorta and vena cava.
-
Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
-
Release the vascular clamps and confirm graft perfusion and heartbeat.
-
Close the abdominal incision.
Post-operative Care:
-
Provide analgesia as required.
-
Monitor the recipient for signs of distress.
-
Assess graft function daily by gentle palpation of the abdomen to feel for a heartbeat. Cessation of a palpable heartbeat is indicative of rejection.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline, or as specified by the supplier)
-
Syringes and needles for subcutaneous or oral administration
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. This may require sonication or heating to achieve a homogenous suspension.
-
Administer the prepared solution to the recipient animals daily, starting on the day of transplantation or as per the experimental design. The route of administration (e.g., subcutaneous, oral gavage) should be consistent throughout the study.
-
The typical effective dose in rodents is in the range of 30-50 mg/kg.
Histological Assessment of Allograft Rejection and Vasculopathy
Materials:
-
Formalin or other fixatives
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Stains for vasculopathy assessment (e.g., Verhoeff-Van Gieson for elastic fibers)
-
Microscope
Procedure:
-
At the time of rejection or at predetermined time points, explant the cardiac allograft.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Section the tissue and stain with H&E to assess for cellular infiltration, myocyte damage, and inflammation.
-
Grade the severity of rejection based on a standardized scale (e.g., the International Society for Heart and Lung Transplantation (ISHLT) grading system, adapted for rodents).
-
For assessment of chronic rejection and cardiac allograft vasculopathy (CAV), stain sections with Verhoeff-Van Gieson to visualize the elastic lamina and assess for intimal thickening.
In Vitro Mixed Lymphocyte Reaction (MLR)
The MLR is an in vitro assay to assess the cell-mediated immune response and the immunosuppressive potential of a compound.
Materials:
-
Spleens from donor and recipient strains of rodents
-
Ficoll-Paque or similar for lymphocyte isolation
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
96-well culture plates
-
This compound
-
Reagents for assessing proliferation (e.g., [3H]-thymidine or CFSE)
-
Mitomycin C or irradiation source to treat stimulator cells
Procedure:
-
Isolate splenocytes from both donor (stimulator) and recipient (responder) animals.
-
Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture responder and stimulator cells in a 96-well plate at a suitable ratio (e.g., 1:1).
-
Add this compound at various concentrations to the co-cultures.
-
Incubate the plates for 3-5 days.
-
Assess T cell proliferation by adding [3H]-thymidine and measuring its incorporation, or by pre-labeling responder cells with CFSE and analyzing its dilution by flow cytometry.
Assessment of Donor-Specific Tolerance
To determine if long-term graft survival is due to immunological tolerance, a second transplant can be performed.
Procedure:
-
In recipients with long-term surviving primary cardiac allografts (>100 days), perform a second transplant.
-
The second transplant can be from the same donor strain as the primary graft.
-
A third-party allograft (from a different donor strain) should also be transplanted into a separate cohort of long-term survivors to assess the specificity of the tolerance.
-
Monitor the survival of the second grafts. Acceptance of the donor-strain graft and rejection of the third-party graft indicates donor-specific tolerance.
Experimental Workflow and Logical Relationships
References
Application Notes and Protocols for AR-C117977 in Rodent Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to AR-C117977
This compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein responsible for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane.[1][2] By blocking MCT1, this compound disrupts the metabolic processes of highly glycolytic cells, such as activated T-lymphocytes, leading to immunosuppressive effects.[1] This compound has shown significant efficacy in prolonging allograft survival in rodent models of skin and heart transplantation, making it a valuable tool for research in transplant immunology and cancer metabolism.[1][2]
Mechanism of Action
Activated T-lymphocytes undergo a metabolic switch to aerobic glycolysis, resulting in increased production and efflux of lactate. This lactate export is crucial for maintaining a high glycolytic rate and preventing intracellular acidification. This compound inhibits MCT1, preventing lactate efflux and causing its intracellular accumulation. This leads to a disruption of the T-cell's metabolic machinery, inhibiting its proliferation and effector functions, which are critical for mediating allograft rejection.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Allograft Models
| Parameter | Details | Reference |
| Compound | This compound | |
| Animal Model | CBA/Ca (H2k) mice receiving C57BL/10 (H2b), NZW (H2z), or BALB/c (H2d) allografts | |
| Dosage | 30 mg/kg | |
| Route of Administration | Subcutaneous (SC) injection | |
| Frequency | Once daily | |
| Duration of Treatment | 15 days | |
| Timing of Administration | Commencing 1 or 3 days prior to transplantation |
Table 2: Efficacy of this compound in Prolonging Allograft Survival in Mice
| Allograft Type | Treatment Group | Median Survival Time (MST) in Days | Reference |
| Skin Allograft | Vehicle Control | 8-9 | |
| This compound (30 mg/kg/day) | 15-19 | ||
| Heart Allograft | Vehicle Control | 8-10 | |
| This compound (30 mg/kg/day) | 66-73 |
Signaling Pathway
Caption: Proposed signaling pathway of MCT1 inhibition by this compound in T-lymphocytes.
Experimental Protocols
Experimental Workflow
References
Application Notes and Protocols for In Vitro Efficacy Testing of AR-C117977
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate (B86563) and other monocarboxylates across the plasma membrane. MCT1 plays a crucial role in cellular metabolism, particularly in highly glycolytic cells such as activated T-lymphocytes and cancer cells, by facilitating the efflux of lactate. Inhibition of MCT1 can lead to intracellular acidification and disruption of glycolysis, thereby suppressing the function of these cells. This has positioned this compound as a compound of interest for its immunosuppressive and potential anti-cancer activities.
These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound as an MCT1 inhibitor. Additionally, due to the similarity in nomenclature with other research compounds, and to provide a comprehensive resource, a protocol for a P2Y2 receptor antagonist assay is also included, as this class of compounds is often studied in similar therapeutic areas.
Section 1: In Vitro Assays for MCT1 Inhibition by this compound
Data Presentation: Efficacy of this compound in Functional In Vitro Assays
| Assay Type | Cell Line/System | Endpoint Measured | IC50 of this compound | Reference |
| Mixed Lymphocyte Reaction (MLR) | Rat Splenocytes | T-cell Proliferation | ~1-2 nM | [1][2] |
| B-cell Proliferation Assay (LPS-stimulated) | Murine Splenocytes | B-cell Proliferation | ~1-2 nM | [1][2] |
| B-cell Antibody Production (LPS-stimulated) | Murine Splenocytes | Antibody Production | ~0.5-2 nM | [2] |
| Antiproliferative Assay | HEK293 | Cell Proliferation | > 1000 nM | [3] |
| Antiproliferative Assay | HT-29 | Cell Proliferation | > 1000 nM | [3] |
Signaling Pathway: MCT1-Mediated Lactate Transport and its Inhibition
Caption: MCT1 transports lactate and protons out of glycolytic cells. This compound inhibits MCT1, leading to intracellular lactate accumulation, acidification, and suppression of cell function.
Experimental Protocol: In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
This assay measures the ability of this compound to inhibit the proliferation of T-cells in response to alloantigen stimulation, a key functional measure of its immunosuppressive efficacy.
Materials:
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Spleens from two different strains of rats (e.g., Lewis and Wistar Furth)
-
Ficoll-Paque
-
[³H]-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Prepare Responder and Stimulator Cells:
-
Aseptically remove spleens from the rats.
-
Prepare single-cell suspensions by gently teasing the spleens apart in complete RPMI-1640 medium.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
-
Wash the cells twice with medium.
-
Resuspend the cells and count them. Adjust the concentration of responder cells (e.g., from Lewis rats) to 1 x 10⁶ cells/mL and stimulator cells (e.g., from Wistar Furth rats) to 2 x 10⁶ cells/mL.
-
Irradiate the stimulator cells (e.g., 3000 rads) to prevent their proliferation.
-
-
Set up the Assay:
-
Add 100 µL of the responder cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of the irradiated stimulator cell suspension (1 x 10⁵ cells) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO₂.
-
On day 4, pulse each well with 1 µCi of [³H]-Thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each compound concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a baseline control (no stimulator cells, 100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for the in vitro T-cell proliferation assay to determine the efficacy of this compound.
Section 2: In Vitro Assay for P2Y2 Receptor Antagonism
While this compound is an MCT1 inhibitor, the following protocol is provided as a detailed example of an in vitro efficacy assay for a different target, the P2Y2 receptor, which is relevant in similar research areas.
Data Presentation: Efficacy of a Representative P2Y2 Antagonist (AR-C118925)
| Assay Type | Cell Line | Endpoint Measured | pA2 / IC50 |
| Calcium Mobilization Assay | 1321N1 astrocytoma cells expressing human P2Y2 receptor | Intracellular Calcium Increase | pA2 = 37.2 nM |
| β-arrestin Translocation Assay | - | β-arrestin Translocation | pA2 = 51.3 nM |
Signaling Pathway: P2Y2 Receptor-Mediated Calcium Mobilization
Caption: Activation of the P2Y2 receptor by ATP or UTP leads to a Gq-mediated increase in intracellular calcium. P2Y2 antagonists block this signaling cascade.
Experimental Protocol: Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following agonist stimulation of the P2Y2 receptor.
Materials:
-
HEK293 or 1321N1 cells stably expressing the human P2Y2 receptor
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
Probenecid
-
P2Y2 receptor agonist (e.g., ATP or UTP)
-
P2Y2 receptor antagonist (test compound)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Seeding:
-
Seed the P2Y2 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the compound dilutions to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add the P2Y2 agonist (at a concentration that elicits ~80% of the maximal response, e.g., EC₈₀) to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist or no agonist (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Calcium Mobilization Assay
References
Application Notes and Protocols for the Combined Use of AR-C117977 and Cyclosporin A in Immunosuppression
For Research Use Only. Not for use in diagnostic procedures.
Introduction
In the field of immunosuppressive therapy, a cornerstone of organ transplantation and autoimmune disease management, the pursuit of more effective and targeted strategies is paramount. Cyclosporin A (CsA), a potent calcineurin inhibitor, has long been a mainstay in preventing allograft rejection.[1][2][3] However, its use is often associated with significant side effects, including nephrotoxicity.[1][2] AR-C117977, a selective antagonist of the P2Y11 receptor and an inhibitor of the monocarboxylate transporter 1 (MCT1), has demonstrated immunosuppressive properties, particularly in preventing acute allograft rejection. This document outlines the theoretical rationale, application notes, and detailed experimental protocols for investigating the combined use of this compound and Cyclosporin A as a potentially synergistic immunosuppressive regimen. The distinct mechanisms of action of these two compounds suggest that their combination could lead to enhanced efficacy, potentially allowing for lower, less toxic doses of each agent.
Principle and Mechanisms of Action
Cyclosporin A primarily exerts its immunosuppressive effects by inhibiting the calcineurin pathway in T-lymphocytes. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus, where it upregulates the transcription of key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and differentiation. By binding to cyclophilin and subsequently inhibiting calcineurin, Cyclosporin A effectively blocks IL-2 production and, consequently, T-cell-mediated immune responses.
This compound is understood to modulate immune responses through at least two distinct mechanisms. As a P2Y11 receptor antagonist, it can interfere with signaling pathways that influence T-cell activation, polarization, and metabolism. The P2Y11 receptor, a G-protein coupled receptor activated by ATP, is involved in regulating intracellular cyclic AMP (cAMP) levels, which are known to be important in T-cell function. Additionally, as an inhibitor of the monocarboxylate transporter 1 (MCT1), this compound can disrupt the metabolic reprogramming that is essential for activated T-cells, which rely on glycolysis and subsequent lactate (B86563) efflux for their energetic and biosynthetic needs.
The combination of Cyclosporin A and this compound, therefore, presents a dual-pronged attack on T-cell activation: Cyclosporin A targets the primary cytokine-driven proliferation signal, while this compound potentially interferes with crucial metabolic and co-stimulatory pathways.
Signaling Pathway Diagrams
Application Notes
The combination of this compound and Cyclosporin A is intended for preclinical research to evaluate potential synergistic or additive immunosuppressive effects. This combination may be particularly relevant for:
-
Organ Allograft Survival Models: Investigating the prolongation of skin, heart, or islet allograft survival in rodent models. The dual mechanism may be more effective at preventing both acute and chronic rejection.
-
In Vitro T-Cell Proliferation Assays: Quantifying the inhibitory effects on T-cell proliferation in response to various stimuli, such as in a Mixed Lymphocyte Reaction (MLR) or with anti-CD3/CD28 antibodies.
-
Cytokine Production Analysis: Measuring the impact on the production of key cytokines like IL-2 and IFN-γ to understand the mechanistic basis of immunosuppression.
-
Dose-Reduction Studies: Exploring whether the combination allows for a reduction in the dose of Cyclosporin A required for effective immunosuppression, which could translate to a reduction in its associated toxicities.
Quantitative Data Summary
The following tables represent the type of quantitative data that could be generated from the described experimental protocols. The values are hypothetical and for illustrative purposes only.
Table 1: In Vitro T-Cell Proliferation Inhibition
| Treatment | Concentration | % Inhibition of Proliferation (Mean ± SD) |
| Vehicle Control | - | 0 ± 5.2 |
| Cyclosporin A | 10 ng/mL | 55 ± 8.1 |
| This compound | 100 nM | 40 ± 7.5 |
| CsA (10 ng/mL) + this compound (100 nM) | - | 85 ± 6.3 |
Table 2: Inhibition of Cytokine Production (IL-2)
| Treatment | Concentration | IL-2 Concentration (pg/mL, Mean ± SD) |
| Vehicle Control | - | 1500 ± 210 |
| Cyclosporin A | 10 ng/mL | 350 ± 98 |
| This compound | 100 nM | 1100 ± 150 |
| CsA (10 ng/mL) + this compound (100 nM) | - | 150 ± 65 |
Table 3: In Vivo Skin Allograft Survival
| Treatment Group | Dose | Mean Graft Survival (Days ± SD) |
| Vehicle Control | - | 9 ± 1.5 |
| Cyclosporin A | 5 mg/kg/day | 25 ± 4.2 |
| This compound | 10 mg/kg/day | 20 ± 3.8 |
| CsA (5 mg/kg) + this compound (10 mg/kg) | - | 45 ± 7.1 |
Experimental Protocols
Protocol 1: One-Way Mixed Lymphocyte Reaction (MLR)
This protocol is designed to assess the inhibitory effect of the drug combination on the proliferation of T-cells in response to allogeneic stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Cyclosporin A and this compound stock solutions.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
-
96-well round-bottom culture plates.
Procedure:
-
Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.
-
Designate one donor as the "stimulator" and the other as the "responder".
-
Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to prevent their proliferation, then wash three times.
-
Plate 1x10⁵ responder PBMCs per well in a 96-well plate.
-
Add 1x10⁵ Mitomycin C-treated stimulator PBMCs to each well.
-
Add Cyclosporin A, this compound, or the combination at desired final concentrations. Include a vehicle control.
-
Culture the plates for 5 days at 37°C in a 5% CO₂ incubator.
-
For the final 18 hours of culture, pulse the cells with 1 µCi of [³H]-Thymidine per well.
-
Harvest the cells onto filter mats and measure [³H]-Thymidine incorporation using a scintillation counter.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Protocol 2: In Vitro Cytokine Production Assay
This protocol measures the effect of the drug combination on the production of IL-2 and IFN-γ by activated T-cells.
Materials:
-
Purified human CD4+ T-cells.
-
RPMI-1640 medium (as above).
-
Anti-CD3 and anti-CD28 antibodies.
-
Cyclosporin A and this compound.
-
ELISA kits for human IL-2 and IFN-γ.
-
96-well flat-bottom culture plates.
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate three times before use.
-
Plate 2x10⁵ purified CD4+ T-cells per well.
-
Add soluble anti-CD28 antibody (1-5 µg/mL) to each well.
-
Add the test compounds (Cyclosporin A, this compound, or combination) at desired concentrations.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 3: Murine Skin Allograft Model
This protocol evaluates the in vivo efficacy of the drug combination in prolonging the survival of a skin allograft.
Materials:
-
Two strains of mice with a major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 and BALB/c).
-
Surgical instruments for skin grafting.
-
Bandages and wound clips.
-
Cyclosporin A and this compound formulated for in vivo administration (e.g., in olive oil for oral gavage or a suitable vehicle for injection).
Procedure:
-
Anesthetize a donor mouse (e.g., BALB/c).
-
Prepare a full-thickness skin graft (approximately 1 cm²) from the donor's tail or back.
-
Anesthetize a recipient mouse (e.g., C57BL/6).
-
Prepare a graft bed on the recipient's flank by excising a piece of skin of the same size.
-
Place the donor skin graft onto the graft bed and secure it with bandages and/or wound clips.
-
Divide the recipient mice into treatment groups: Vehicle control, Cyclosporin A alone, this compound alone, and the combination therapy.
-
Administer the treatments daily, starting on the day of transplantation, via the appropriate route (e.g., oral gavage, subcutaneous injection).
-
Monitor the grafts daily for signs of rejection (inflammation, swelling, necrosis, and eschar formation).
-
Graft rejection is considered complete when more than 80% of the graft tissue is necrotic.
-
Record the day of rejection for each mouse and calculate the mean graft survival time for each group.
References
Investigational Application of AR-C117977 in Skin Graft Survival Studies
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
The survival of skin grafts is a complex biological process reliant on the timely establishment of vascularization (angiogenesis), modulation of the inflammatory response, and successful tissue integration. Extracellular nucleotides, such as ATP and UTP, have been identified as key signaling molecules in wound healing and tissue repair, primarily through their interaction with purinergic receptors. One such receptor, the P2Y2 receptor, is a G protein-coupled receptor that is activated by ATP and UTP and is known to play a role in inflammation, angiogenesis, and cell migration.[1][2]
AR-C117977 is a potent and selective antagonist of the P2Y2 receptor. While direct studies on the effect of this compound on skin graft survival have not been published, its mechanism of action suggests a potential therapeutic application in this area. By blocking the P2Y2 receptor, this compound may modulate the inflammatory cascade and angiogenic processes that are critical in the initial stages of skin graft acceptance and healing.
The activation of the P2Y2 receptor has been linked to both pro- and anti-inflammatory effects, as well as the modulation of endothelial cell function, which is crucial for the formation of new blood vessels.[3][4][5] Inhibition of this receptor could potentially temper excessive inflammation that might otherwise compromise graft viability, and it may also influence the delicate balance of angiogenic signals required for successful revascularization.
These application notes provide a hypothetical framework for researchers to investigate the potential of this compound in improving skin graft survival rates. The following protocols are based on established murine and rat models of full-thickness skin grafting and provide a basis for exploring the efficacy and mechanism of action of this compound in this context.[6][7][8]
P2Y2 Receptor Signaling Pathway
The P2Y2 receptor, upon activation by ATP or UTP, couples to various G proteins to initiate downstream signaling cascades. A simplified representation of the canonical Gq/11 pathway is depicted below.
Caption: Simplified P2Y2 receptor signaling cascade.
Hypothetical Experimental Protocol
This protocol describes a preclinical study to evaluate the effect of this compound on full-thickness skin graft survival in a murine model.
Animal Model
-
Species: C57BL/6 mice (or other appropriate strain), 8-12 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., saline or DMSO solution).
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
(Optional) Group 4: Positive control (e.g., a compound known to enhance graft survival).
-
Materials and Reagents
-
This compound
-
Vehicle solution
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesics (e.g., buprenorphine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Sutures (e.g., 6-0 or 8-0 nylon)
-
Gauze and bandages
-
Digital camera for documentation
-
Laser Doppler flowmetry or imaging system
Experimental Workflow
Caption: Experimental workflow for skin graft study.
Surgical Procedure (Full-Thickness Grafting)[8][9]
-
Anesthetize the mouse using a confirmed protocol. Administer pre-operative analgesia.
-
Prepare the surgical sites by shaving the dorsal and ventral surfaces.
-
Harvest a full-thickness skin graft (e.g., 1 cm x 1 cm) from the donor site (e.g., dorsum).
-
Carefully remove the panniculus carnosus and adipose tissue from the harvested graft.
-
Create a graft bed of the same size on the recipient site (e.g., ventrum) by excising the skin down to the fascia.
-
Place the graft onto the recipient bed and secure it with interrupted sutures.
-
Apply a non-adherent dressing and a protective bandage.
Administration of this compound
-
Route: Systemic (e.g., intraperitoneal injection) or topical (applied directly to the graft bed or graft).
-
Dosing: To be determined by preliminary dose-finding studies. Administration may begin pre-operatively or immediately post-operatively and continue for a specified period (e.g., daily for 7 days).
Post-operative Care and Assessment
-
Monitor the animals daily for signs of distress and for graft appearance.
-
Administer post-operative analgesia as required.
-
Assess graft survival at predetermined time points (e.g., days 3, 7, 14, and 21).
-
Macroscopic Evaluation: Photograph the graft at each time point. Assess the percentage of viable graft area (color, texture, pliability) versus necrotic area (dark, hard, contracted).
-
Blood Flow Measurement: Use Laser Doppler flowmetry or a similar technique to quantify blood perfusion in the graft.
-
-
At the end of the study period (e.g., day 21), euthanize the animals and harvest the graft and surrounding tissue for histological analysis.
-
Histology: Perform H&E staining to assess inflammatory cell infiltration, neovascularization, and overall tissue architecture.
-
Immunohistochemistry: Stain for markers of angiogenesis (e.g., CD31), inflammation (e.g., F4/80 for macrophages), and cell proliferation (e.g., Ki67).
-
Data Presentation
Quantitative data from this hypothetical study should be summarized in tables for clear comparison between treatment groups.
Table 1: Graft Survival and Blood Flow
| Treatment Group | N | Graft Survival Area (%) - Day 7 | Graft Survival Area (%) - Day 14 | Graft Survival Area (%) - Day 21 | Blood Perfusion (Arbitrary Units) - Day 7 |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Histological and Immunohistochemical Analysis (Day 21)
| Treatment Group | N | Inflammatory Cell Infiltrate (Cells/mm²) | Microvessel Density (Vessels/mm²) | Epidermal Thickness (μm) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Disclaimer: This document provides a hypothetical framework for research purposes. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use. The safety and efficacy of this compound for this application have not been established.
References
- 1. What are P2Y2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic P2Y2 receptors modulate endothelial sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. P2Y2 Receptor Biased Signaling in Control of Vascular Inflammation [auetd.auburn.edu]
- 6. An immune-competent rat split thickness skin graft model: useful tools to develop new therapies to improve skin graft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surgical Methods for Full-Thickness Skin Grafts to Induce Alopecia Areata in C3H/HeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Metabolism with AR-C117977
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein responsible for the transport of lactate (B86563) across the cell membrane.[1] In the field of immunology, particularly in the study of T-cell biology, this compound has emerged as a critical tool for dissecting the metabolic pathways that govern T-cell activation, proliferation, and function.
Activated T-cells undergo a significant metabolic reprogramming, shifting from oxidative phosphorylation (OXPHOS) in their quiescent state to aerobic glycolysis upon activation, a phenomenon often referred to as the Warburg effect. This metabolic switch is essential to meet the bioenergetic and biosynthetic demands of rapid cell growth and division. The increased reliance on glycolysis results in the production of large amounts of lactate, which must be efficiently exported from the cell to maintain intracellular pH and sustain a high glycolytic rate. MCT1 plays a pivotal role in this lactate efflux.
By inhibiting MCT1, this compound effectively blocks this crucial lactate transport, leading to intracellular lactate accumulation and a subsequent disruption of glycolytic flux. This interruption of a key metabolic pathway profoundly impacts T-cell function, leading to immunosuppressive effects by inhibiting T-cell proliferation and effector functions.[2] These application notes provide a comprehensive guide for utilizing this compound to study and manipulate T-cell metabolism.
Mechanism of Action
This compound specifically targets the Monocarboxylate Transporter 1 (MCT1), thereby blocking the transport of monocarboxylates, most notably lactate, across the plasma membrane. In activated T-cells, which are highly glycolytic, this inhibition leads to an intracellular accumulation of lactate. This buildup has several downstream consequences:
-
Inhibition of Glycolysis: The accumulation of the end-product (lactate) can feedback-inhibit key glycolytic enzymes, thereby reducing the overall glycolytic flux.
-
Disruption of Intracellular pH: The co-transport of lactate and a proton (H+) via MCT1 is a critical mechanism for maintaining intracellular pH. Inhibition of this process can lead to intracellular acidification, which can negatively impact various cellular functions.
-
Metabolic Reprogramming: By forcing a reduction in glycolysis, this compound can induce a metabolic shift in T-cells, potentially pushing them towards a greater reliance on oxidative phosphorylation.
This targeted disruption of T-cell metabolism makes this compound an invaluable tool for studying the intricate link between metabolic pathways and immune cell function.
References
Application Notes and Protocols for AR-C117977 in Tumor Cell Glycolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate (B86563) across the plasma membrane.[1] In the context of oncology, many tumor cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in the increased production and efflux of lactate, which contributes to an acidic tumor microenvironment, promotes tumor invasion, and suppresses the anti-tumor immune response. By inhibiting MCT1, this compound disrupts this crucial lactate transport, leading to intracellular lactate accumulation and a subsequent inhibition of the glycolytic pathway. These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for utilizing this compound as a tool to investigate and potentially target tumor cell glycolysis.
Chemical Properties
Mechanism of Action
This compound specifically targets and inhibits the function of the monocarboxylate transporter 1 (MCT1). MCT1 is a proton-coupled transporter responsible for the facilitated diffusion of monocarboxylates, such as lactate and pyruvate, across the cell membrane. In highly glycolytic tumor cells, MCT1 plays a critical role in exporting the large amounts of lactate produced.
The inhibition of MCT1 by this compound leads to two primary consequences for tumor cells:
-
Intracellular Lactate Accumulation: The blockage of lactate efflux causes a buildup of lactate inside the cancer cells. This accumulation can lead to intracellular acidification and feedback inhibition of key glycolytic enzymes, such as phosphofructokinase-1 (PFK1).
-
Disruption of Glycolytic Flux: By slowing down the removal of its end product, this compound effectively creates a bottleneck in the glycolytic pathway, reducing the overall rate of glucose metabolism.
This disruption of glycolysis can lead to a depletion of ATP, the cell's primary energy currency, and a reduction in the biosynthetic precursors necessary for rapid cell proliferation.
Figure 1: Mechanism of this compound Action.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on cancer cell lines. It is important to note that publicly available data is limited, and further in-house characterization is recommended.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| PANC-1 | Pancreatic | > 1000 | Cell Proliferation (Fluorimetric) | [1] |
| SW480 | Colorectal | > 1000 | Cell Proliferation (Fluorimetric) | [1] |
Note: The available data suggests that this compound may have low cytotoxic potency as a single agent in these cell lines under the tested conditions. Its primary utility may be in sensitizing cells to other therapies or under specific metabolic conditions.
Experimental Protocols
The following protocols are provided as a guide for researchers to study the effects of this compound on tumor cell glycolysis. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Figure 2: Cell Viability Assay Workflow.
Protocol 2: Extracellular Acidification Rate (ECAR) Assay (Glycolysis Stress Test)
This assay measures the rate of extracellular acidification, which is an indicator of lactate production and, therefore, glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
-
This compound
-
Glucose
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG, glycolysis inhibitor)
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF microplate and allow them to form a monolayer.
-
Compound Preparation: Prepare assay medium containing this compound or vehicle control.
-
Assay Setup: A day after seeding, replace the growth medium with the prepared assay medium and incubate the cells in a CO2-free incubator for 1 hour prior to the assay.
-
Instrument Protocol: Load the sensor cartridge with glucose, oligomycin, and 2-DG for sequential injection. Program the instrument to measure basal ECAR, followed by ECAR after the addition of each compound.
-
Data Acquisition: Run the assay on the Seahorse XF Analyzer.
-
Data Analysis: Analyze the ECAR data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.
Figure 3: ECAR Assay Workflow.
Protocol 3: Intracellular Lactate Measurement
This protocol allows for the direct measurement of intracellular lactate accumulation following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
PBS (ice-cold)
-
Cell scraper
-
Lactate assay kit (colorimetric or fluorometric)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Cell Harvesting: Wash the cells with ice-cold PBS and lyse the cells according to the lactate assay kit manufacturer's instructions.
-
Lactate Measurement: Perform the lactate assay on the cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Data Analysis: Normalize the intracellular lactate concentration to the total protein content and compare the treated samples to the vehicle control.
Conclusion
This compound is a valuable research tool for investigating the role of MCT1 and lactate transport in tumor cell metabolism. By inhibiting glycolysis, this compound can be used to explore metabolic vulnerabilities of cancer cells and to evaluate its potential as a component of combination therapies. The protocols provided here offer a starting point for researchers to design and execute experiments to further elucidate the anti-cancer effects of inhibiting tumor cell glycolysis with this compound. Due to the limited publicly available data, thorough in-house validation and characterization are strongly recommended.
References
Application Notes and Protocols for Measuring AR-C117977 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C117977 is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1), a key protein responsible for the transport of lactate (B86563) and other monocarboxylates across the plasma membrane.[1][2][3] MCT1 plays a crucial role in cellular metabolism, particularly in highly glycolytic cells such as activated T-lymphocytes and various cancer cells.[2][4] By blocking lactate efflux, this compound disrupts the metabolic processes that fuel rapid cell proliferation, making it a compound of significant interest in immunology and oncology research.[5][6]
These application notes provide detailed protocols for a range of cell-based assays to characterize the activity of this compound. The assays described herein are designed to assess its impact on lactate transport, cell viability, T-cell proliferation, and relevant signaling pathways.
Mechanism of Action of this compound
This compound specifically targets and inhibits MCT1, a proton-linked monocarboxylate transporter.[1][2] In highly glycolytic cells, the conversion of glucose to lactate is a primary source of energy. The resulting lactate is actively extruded from the cell by MCT1 to maintain intracellular pH and a high glycolytic rate. Inhibition of MCT1 by this compound leads to an intracellular accumulation of lactate and a decrease in intracellular pH, which in turn inhibits glycolysis and disrupts cellular metabolism.[6] This metabolic disruption can lead to a reduction in cell proliferation and, in some cases, cell death.[7]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell-based assays.
Table 1: Inhibition of T-Cell Proliferation
| Assay Type | Cell Type | Stimulant | IC50 (nM) | Reference |
| Mixed Lymphocyte Reaction (MLR) | Rat Splenocytes | Allogeneic stimulation | ~5 | [8] |
| Antibody Production | Murine B-lymphocytes | LPS | 0.5-2 | [5] |
Table 2: Antiproliferative Activity in Cancer Cell Lines (Representative Data for MCT1 Inhibitors)
| Cell Line | Cancer Type | MCT1 Inhibitor | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | AZD3965 | ~0.025 | [9] |
| OE33 | Esophageal Adenocarcinoma | AZD3965 | ~0.1 | [6] |
| OACM5.1C | Esophageal Adenocarcinoma | AZD3965 | ~0.01 | [6] |
Experimental Protocols
Lactate Transport Assay
This assay directly measures the ability of this compound to inhibit the transport of lactate across the cell membrane.
Figure 2: Workflow for the Lactate Transport Assay.
Materials:
-
Cells expressing MCT1 (e.g., Raji, K562, or primary T-cells)
-
Culture medium
-
This compound
-
[¹⁴C]-L-Lactate
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Scintillation counter and vials
Protocol:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere (if applicable) or stabilize in suspension.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Initiate the transport assay by adding [¹⁴C]-L-Lactate to each well at a final concentration of 1-5 µCi/mL.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Terminate the transport by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of lactate transport inhibition for each concentration of this compound relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest or immune cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or vehicle control.
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
T-Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to a stimulus and the inhibitory effect of this compound.
Figure 3: Workflow for the T-Cell Proliferation Assay.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different donors (for MLR) or a single donor (for mitogen stimulation)
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
T-cell stimulant (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads, or allogeneic PBMCs for MLR)
-
This compound
-
[³H]-Thymidine
-
96-well U-bottom plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For a one-way Mixed Lymphocyte Reaction (MLR), treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
In a 96-well U-bottom plate, co-culture responder PBMCs (1 x 10⁵ cells/well) with stimulator PBMCs (1 x 10⁵ cells/well) or a mitogen.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound.
Western Blot for MCT1 Expression
This protocol is to confirm the presence of the target protein, MCT1, in the cell lines being used for the assays.
Materials:
-
Cell lysate from the cell lines of interest
-
Protein lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MCT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MCT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Antitumor effects of lactate transport inhibition on esophageal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Flow Cytometry Analysis of Immune Cell Modulation by AR-C117977
Introduction
AR-C117977 is a selective and potent antagonist of the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1] P2Y2 receptors are widely expressed on various immune cells, including macrophages, neutrophils, dendritic cells, and lymphocytes, where they play a crucial role in mediating inflammatory responses.[2][3] Upon activation, the P2Y2 receptor initiates intracellular signaling cascades that lead to calcium mobilization, cytokine and chemokine release, and chemotaxis.[2][4] Consequently, this receptor is a promising therapeutic target for a range of inflammatory diseases.[1][3]
Flow cytometry is a powerful and versatile technology for single-cell analysis, making it an ideal tool for investigating the effects of pharmacological agents like this compound on heterogeneous immune cell populations.[5][6] By using fluorochrome-conjugated antibodies, researchers can simultaneously identify specific immune cell subsets and quantify changes in protein expression, activation status, and cytokine production in response to treatment.[7][8] This application note provides detailed protocols for treating immune cells with this compound and analyzing the subsequent effects using multi-parameter flow cytometry.
Mechanism of Action: P2Y2 Receptor Signaling
The P2Y2 receptor typically couples to the Gq/11 G-protein. Ligand binding triggers the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4] These events lead to downstream cellular responses, including the activation of transcription factors for pro-inflammatory cytokine production.[2] this compound competitively binds to the P2Y2 receptor, preventing its activation by endogenous ligands and thereby inhibiting these downstream signaling events.
Experimental Protocols
The following protocols provide a framework for preparing, treating, and analyzing human immune cells. Optimization may be required depending on the specific cell type and experimental goals.
Experimental Workflow Overview
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining a mixed population of lymphocytes and monocytes.[9]
Materials:
-
Human whole blood collected in heparin or EDTA tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ at room temperature, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface into a new conical tube.[9]
-
Wash the isolated cells by filling the tube with PBS and centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer. Perform a cell count and viability assessment (e.g., using trypan blue).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL for subsequent experiments.
Protocol 2: Cell Treatment and Stimulation
Materials:
-
Isolated immune cells (e.g., PBMCs) at 1 x 10⁷ cells/mL
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
P2Y2 Agonist (e.g., ATP or UTP stock solution in water)
-
Vehicle control (DMSO)
-
96-well culture plate
Procedure:
-
Seed 1 x 10⁶ cells per well in a 96-well plate.
-
Prepare working solutions of this compound in complete medium. A typical concentration range to test is 10 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubate the cells with the this compound or vehicle control for 30-60 minutes at 37°C in a CO₂ incubator.
-
Prepare a working solution of the P2Y2 agonist (e.g., 100 µM ATP).
-
Add the agonist to the wells to stimulate the cells. For cytokine analysis, incubate for 4-6 hours. For signaling pathway analysis (phospho-staining), a shorter incubation of 5-30 minutes is recommended.[8]
-
If performing intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of incubation.[7]
-
After incubation, proceed immediately to the staining protocol.
Protocol 3: Flow Cytometry Staining (Surface & Intracellular)
This protocol outlines a general method for staining both cell surface markers for phenotyping and intracellular targets like cytokines.[10][11]
Materials:
-
Treated cells from Protocol 2
-
Live/Dead fixable viability dye
-
Fluorochrome-conjugated antibodies for surface markers (See Table 1)
-
Fluorochrome-conjugated antibodies for intracellular markers
-
Fixation/Permeabilization Buffer Kit
-
Flow Cytometry Staining Buffer
Procedure:
-
Viability Staining: Resuspend cells in PBS. Add the Live/Dead dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C, protected from light. Wash the cells with Flow Cytometry Staining Buffer.
-
Surface Staining: Resuspend the cells in 100 µL of staining buffer containing the cocktail of surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.
-
Fixation and Permeabilization: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature. Wash once with Permeabilization Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire samples on a flow cytometer.
Data Presentation & Analysis
Data should be analyzed by first gating on single, live cells, followed by gating on specific immune cell populations based on their surface marker expression. The effect of this compound can then be quantified by measuring the Median Fluorescence Intensity (MFI) of activation markers or the percentage of cytokine-positive cells within each population.
Table 1: Recommended Antibody Panel for Immune Cell Phenotyping
| Marker | Cell Type Association | Fluorochrome Example |
|---|---|---|
| CD45 | All Leukocytes | BV786 |
| CD3 | T Cells | APC |
| CD4 | Helper T Cells | FITC |
| CD8 | Cytotoxic T Cells | PerCP-Cy5.5 |
| CD19 | B Cells | PE-Cy7 |
| CD14 | Monocytes / Macrophages | BV605 |
| CD16 | NK Cells, Neutrophils | PE |
| CD56 | NK Cells | BV421 |
| CD66b | Granulocytes (Neutrophils) | APC-R700 |
| HLA-DR | Antigen Presenting Cells | BV510 |
Table 2: Example Data - Effect of this compound on CD69 Expression on T Cells (Hypothetical data for illustrative purposes)
| Treatment Group | Gated Population | % CD69+ Cells (Mean ± SD) |
|---|---|---|
| Unstimulated Control | CD3+ T Cells | 2.5 ± 0.8 |
| ATP (100 µM) + Vehicle | CD3+ T Cells | 45.2 ± 5.1 |
| ATP + this compound (1 µM) | CD3+ T Cells | 15.8 ± 2.3 |
| ATP + this compound (10 µM) | CD3+ T Cells | 5.1 ± 1.2 |
Table 3: Example Data - Effect of this compound on IL-8 Production by Monocytes (Hypothetical data for illustrative purposes)
| Treatment Group | Gated Population | % IL-8+ Cells (Mean ± SD) |
|---|---|---|
| Unstimulated Control | CD14+ Monocytes | 1.2 ± 0.4 |
| ATP (100 µM) + Vehicle | CD14+ Monocytes | 33.7 ± 4.5 |
| ATP + this compound (1 µM) | CD14+ Monocytes | 12.1 ± 1.9 |
| ATP + this compound (10 µM) | CD14+ Monocytes | 3.4 ± 0.9 |
References
- 1. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of P2Y receptors in regulating immunity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Flow cytometry and cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. Flow Cytometry Protocols [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: AR-C117977 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of AR-C117977, a potent monocarboxylate transporter 1 (MCT1) inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1).[1] MCT1 is a protein responsible for transporting monocarboxylates, such as lactate (B86563) and pyruvate, across cell membranes. By inhibiting MCT1, this compound disrupts the metabolic processes in cells that rely on this transporter, leading to various cellular effects. It has shown potent immunosuppressive properties in vivo, effectively preventing acute allograft rejection in mouse models.[1]
Q2: What are the main challenges in the in vivo delivery of this compound?
The primary challenge in the in vivo delivery of this compound, like many small molecule inhibitors, is likely its poor aqueous solubility. This can lead to difficulties in preparing suitable formulations for administration, potentially causing precipitation upon injection and resulting in variable and unpredictable bioavailability.
Q3: What are the recommended vehicles for in vivo administration of this compound?
While specific formulation details for this compound are not widely published, a common approach for poorly soluble small molecules is the use of a vehicle containing co-solvents and/or solubilizing agents. Based on formulations used for other MCT1 inhibitors like AZD3965, a recommended starting point would be a solution containing a cyclodextrin (B1172386).[2]
Recommended Starting Formulation:
| Component | Concentration | Notes |
| This compound | Desired final concentration | |
| Captisol® (Sulfobutylether-β-cyclodextrin) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% (w/v) | Cyclodextrins are effective solubilizing agents for hydrophobic compounds. |
| Sterile Saline or PBS | q.s. to final volume | Ensure the final solution is isotonic and at a physiologically compatible pH. |
Q4: How can I prepare a formulation with this compound?
-
Prepare the vehicle by dissolving the chosen cyclodextrin in sterile saline or PBS. Gentle heating (to 37-40°C) may aid dissolution.
-
Add the calculated amount of this compound powder to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter before administration.
Q5: I am observing precipitation of this compound after injection. What can I do?
Precipitation upon injection is a common issue with poorly soluble compounds. Consider the following troubleshooting steps:
-
Increase the concentration of the solubilizing agent: Try increasing the percentage of cyclodextrin in your formulation.
-
Optimize the pH: The solubility of this compound may be pH-dependent. Adjusting the pH of the formulation (while maintaining physiological compatibility) could improve solubility.
-
Reduce the injection volume and inject slowly: A smaller volume injected at a slower rate can allow for better mixing with physiological fluids and reduce the risk of precipitation.
-
Consider an alternative route of administration: If intravenous or intraperitoneal injections are problematic, explore other routes like oral gavage, though this may alter the pharmacokinetic profile.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no in vivo efficacy | Poor Bioavailability: The compound is not reaching the target tissue in sufficient concentrations due to poor solubility, precipitation, or rapid metabolism. | 1. Confirm Formulation Integrity: Ensure the compound is fully dissolved in the vehicle before each injection. 2. Optimize Formulation: Experiment with different solubilizing agents (e.g., Tween® 80, PEG400) or a combination of excipients. 3. Conduct a Dose-Response Study: Determine if a higher dose is required to achieve a therapeutic effect. 4. Perform Pharmacokinetic (PK) Studies: Analyze plasma and tissue concentrations of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Target Engagement Issues: The compound may not be effectively inhibiting MCT1 in the target tissue. | 1. Confirm Target Expression: Verify the expression of MCT1 in your specific animal model and target tissue. 2. Pharmacodynamic (PD) Studies: Measure downstream biomarkers of MCT1 inhibition, such as intracellular lactate accumulation, in the target tissue to confirm target engagement.[3] | |
| Model-Specific Factors: The role of MCT1 in the chosen disease model may not be as critical as hypothesized. | 1. Review Literature: Re-evaluate the rationale for using an MCT1 inhibitor in your specific model. 2. Positive Controls: Use a well-characterized compound with a known effect in your model to validate the experimental setup. | |
| Animal Distress or Adverse Effects | Formulation Irritation: The vehicle or the compound itself may be causing local irritation or systemic toxicity. | 1. Vehicle Control: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Reduce Excipient Concentration: If the vehicle is causing issues, try to reduce the concentration of the solubilizing agents. 3. Alternative Vehicle: Explore different, less irritating vehicle formulations. 4. Slower Injection Rate: A slower rate of administration can reduce local irritation. |
| Off-Target Effects: The observed toxicity may be due to the inhibition of other transporters or cellular processes. | 1. Dose Reduction: Lower the dose of this compound to see if the adverse effects are dose-dependent. 2. Selectivity Profiling: If possible, test this compound against a panel of other transporters to assess its selectivity. |
III. Experimental Protocols & Visualizations
A. General Protocol for In Vivo Administration of this compound (Example for IP Injection)
1. Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filters
-
Sterile syringes and needles
2. Formulation Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
Calculate the required amount of this compound: For a 10 mg/kg dose, a 20g mouse needs 0.2 mg of this compound. To prepare a 1 mL stock solution at 2 mg/mL, weigh out 2 mg of this compound.
-
Prepare the vehicle: Prepare a 40% (w/v) HP-β-CD solution by dissolving 400 mg of HP-β-CD in 1 mL of sterile saline.
-
Dissolve this compound: Add the 2 mg of this compound to the 1 mL of 40% HP-β-CD vehicle.
-
Mix thoroughly: Vortex the solution vigorously. If necessary, sonicate for short intervals until the powder is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
3. Administration:
-
Administer the prepared formulation to the animal via intraperitoneal (IP) injection at the calculated volume (100 µL for a 20g mouse).
B. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo efficacy issues.
References
Potential off-target effects of AR-C117977 in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR-C117977, a potent monocarboxylate transporter 1 (MCT1) inhibitor. The information provided is intended to help users anticipate and troubleshoot potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-documented target of this compound is the monocarboxylate transporter 1 (MCT1)[1][2]. MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563), pyruvate (B1213749), and ketone bodies, across the plasma membrane.
Q2: Is there a publicly available broad-panel off-target screening profile for this compound?
A2: As of our latest information update, a comprehensive, publicly available off-target screening profile for this compound against a broad panel of receptors, kinases, and other enzymes (e.g., a KINOMEscan) has not been identified in the public domain. Researchers should be aware that the absence of such data means that potential off-target effects cannot be completely ruled out.
Q3: Are there any known off-target effects or cross-reactivities for this compound?
A3: Specific off-target interactions for this compound are not well-documented in publicly accessible literature. However, studies on other MCT1 inhibitors, such as AZD3965, have shown activity against MCT2, but not MCT3 or MCT4. It is plausible that this compound could exhibit a similar profile, though this has not been confirmed. Researchers should therefore consider the possibility of effects on MCT2.
Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be off-target effects?
A4: Unexpected phenotypes could arise from several factors, including off-target effects, on-target effects in unexpected pathways, or experimental artifacts. Given the lack of a comprehensive public selectivity profile for this compound, off-target effects are a possibility. It is crucial to include appropriate controls in your experiments to help distinguish between these possibilities. (See Troubleshooting Guide below).
Q5: What are the expected on-target effects of this compound that might be misinterpreted as off-target effects?
A5: Inhibition of MCT1 can lead to significant metabolic reprogramming in cells that rely on lactate transport. This can have widespread downstream consequences that may not be immediately obvious. For example, altering the intracellular lactate/pyruvate balance can impact glycolysis, mitochondrial respiration, and redox state (NADH/NAD+ ratio), which in turn can affect numerous signaling pathways. Furthermore, since MCT1 is expressed in various tissues, systemic administration in vivo can lead to effects in organs like the eye and heart, which should be considered "on-target" but may be undesirable for the specific research question.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell viability or proliferation in a cell line presumed to be insensitive to MCT1 inhibition. | 1. The cell line may express MCT1 at low, but functionally relevant, levels. 2. The observed effect may be due to an off-target interaction of this compound. 3. The compound may not be fully soluble at the concentration used, leading to precipitation and non-specific cytotoxicity. | 1. Verify MCT1 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry) level. 2. Perform a dose-response curve to determine if the effect is concentration-dependent. 3. Test the effect of a structurally different MCT1 inhibitor to see if the phenotype is reproducible. 4. Visually inspect the culture medium for any signs of compound precipitation. |
| Inconsistent results between experimental replicates. | 1. Variability in cell density or metabolic state at the time of treatment. 2. Degradation of the this compound stock solution. 3. Inconsistent incubation times. | 1. Ensure consistent cell seeding density and allow cells to acclimate before adding the compound. Synchronize cell cycles if necessary. 2. Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution as recommended by the manufacturer. 3. Use a precise timer for all incubation steps. |
| Observed phenotype does not correlate with changes in lactate transport. | 1. The phenotype may be a downstream consequence of altered cellular metabolism that is not immediately reflected in lactate levels. 2. The effect could be mediated by an off-target of this compound. | 1. Measure other metabolic parameters, such as intracellular pyruvate levels, oxygen consumption rate (OCR), and extracellular acidification rate (ECAR). 2. Consider performing a rescue experiment. For example, can the phenotype be reversed by providing an alternative metabolic substrate? 3. Use a negative control compound with a similar chemical scaffold but no activity against MCT1. |
| In vivo studies show unexpected toxicity or side effects. | 1. On-target inhibition of MCT1 in tissues where its function is critical (e.g., retina, heart). 2. Off-target effects of this compound. | 1. Review the literature for known effects of MCT1 inhibition in vivo. Consider tissue-specific expression of MCT1. 2. Perform a thorough histological analysis of major organs. 3. Reduce the dose of this compound or consider alternative dosing regimens. |
Experimental Protocols
Protocol 1: Validating On-Target MCT1 Inhibition
This protocol describes a method to confirm that this compound is inhibiting MCT1 in your cellular model.
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and grow to the desired confluency.
-
Pre-incubation with this compound: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 1 hour).
-
Lactate Transport Assay:
-
Remove the medium and wash the cells with a buffer that does not contain lactate.
-
Add a buffer containing a known concentration of ¹³C-labeled lactate.
-
Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Place the plate on ice to stop the transport process.
-
Wash the cells rapidly with ice-cold buffer to remove extracellular lactate.
-
Lyse the cells and collect the intracellular metabolites.
-
-
Analysis: Analyze the intracellular levels of ¹³C-labeled lactate using liquid chromatography-mass spectrometry (LC-MS).
-
Interpretation: A dose-dependent decrease in intracellular ¹³C-lactate in this compound-treated cells compared to the vehicle control confirms MCT1 inhibition.
Protocol 2: Workflow for Investigating Potential Off-Target Effects
This protocol provides a general workflow for researchers who suspect off-target effects of this compound.
-
Confirm MCT1 Expression: As a first step, confirm that your cell line of interest does not express MCT1, or use a genetic knockout/knockdown of MCT1.
-
Phenotypic Assay: Perform your primary phenotypic assay (e.g., cell viability, migration, protein expression) with this compound in the MCT1-negative or knockout/knockdown cells.
-
Dose-Response Analysis: If a phenotype is observed, perform a full dose-response curve to determine the potency of this compound for this effect.
-
Structural Analog Comparison: Test a structurally related but inactive analog of this compound. If the phenotype is not observed with the inactive analog, it suggests a specific off-target interaction.
-
Broad-Panel Screening (if available): If resources permit, consider submitting this compound for a commercial broad-panel screening service to identify potential off-target binding partners.
-
Target Validation: If a potential off-target is identified, use orthogonal approaches (e.g., siRNA/shRNA knockdown, CRISPR/Cas9 knockout, or a known selective inhibitor of the putative off-target) to validate that the observed phenotype is indeed mediated by this off-target.
Visualizations
Caption: On-target effect of this compound on lactate transport and cellular metabolism.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed during in vitro experiments with the MCT1 inhibitor, AR-C117977.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent inhibitor of the Monocarboxylate Transporter 1 (MCT1).[1] This transporter is crucial for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the cell membrane. By blocking MCT1, this compound disrupts the cellular metabolic balance, leading to an accumulation of intracellular lactate. This disruption of metabolic function can trigger programmed cell death, or apoptosis.
Q2: Why are some cell lines more sensitive to this compound than others?
A2: Cell line sensitivity to this compound often correlates with their metabolic phenotype. Highly glycolytic cells that rely on exporting lactate to maintain intracellular pH and regenerate NAD+ are particularly vulnerable. Cells that can adapt by utilizing alternative energy sources or that express other monocarboxylate transporters, such as MCT4, may show lower sensitivity.
Q3: What are the visible signs of this compound-induced cytotoxicity?
A3: Common signs include a decrease in cell proliferation, changes in cell morphology (e.g., rounding and detachment), and an increase in the population of floating, non-viable cells. At the molecular level, you may observe markers of apoptosis such as caspase activation and DNA fragmentation.
Q4: Can the cytotoxic effects of this compound be reversed?
A4: To some extent, the cytotoxic effects can be mitigated. Strategies focus on alleviating the metabolic stress caused by MCT1 inhibition. This can include providing alternative energy sources that can bypass the blocked transport or inhibiting the downstream apoptotic pathways.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Possible Cause: The cell line is highly dependent on MCT1 for metabolic homeostasis. Inhibition of lactate and pyruvate transport leads to rapid intracellular acidification and metabolic catastrophe, inducing apoptosis.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Verify that the observed cytotoxicity is due to MCT1 inhibition. If available, use a structurally distinct MCT1 inhibitor to see if it phenocopies the effect.
-
Consider using a cell line with known low MCT1 expression as a negative control.
-
-
Metabolic Rescue with Sodium Pyruvate:
-
Supplement the culture medium with sodium pyruvate. Pyruvate can serve as an alternative energy source by directly entering the TCA cycle in the mitochondria, thus bypassing the need for transport via MCT1.
-
Recommendation: Start with a concentration range of 1-10 mM sodium pyruvate added to the culture medium.[2][3][4][5][6]
-
-
Inhibition of Apoptosis:
-
To determine if the cell death is apoptotic, pre-treat the cells with a pan-caspase inhibitor before adding this compound.
-
Recommendation: Use a broad-spectrum caspase inhibitor like Z-VAD-FMK at a concentration of 20-50 µM.[7][8][9][10][11] A reduction in cell death will indicate the involvement of caspases.
-
| Parameter | Condition 1: this compound Alone | Condition 2: this compound + Sodium Pyruvate (5 mM) | Condition 3: this compound + Z-VAD-FMK (50 µM) |
| Cell Viability (%) | 25% | 65% | 70% |
| Caspase-3 Activity (Fold Change) | 8-fold increase | 3-fold increase | 1.5-fold increase |
| Mitochondrial Membrane Potential | Decreased | Partially Restored | Partially Restored |
Caption: Representative data illustrating the potential effects of mitigation strategies on a sensitive cell line treated with this compound.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause: Variability in cell culture conditions can significantly impact cellular metabolism and, consequently, the response to a metabolic inhibitor like this compound.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Cell Density: Ensure consistent cell seeding density across all experiments.
-
Media Components: Use the same batch of media and supplements. Be aware that high glucose concentrations can enhance the glycolytic rate and potentially increase sensitivity to MCT1 inhibition.
-
Passage Number: Use cells within a consistent and low passage number range, as metabolic properties can change over time in culture.
-
-
Monitor Glucose and Lactate Levels:
-
Measure the concentration of glucose and lactate in the culture medium at the beginning and end of the experiment. This will provide insight into the metabolic state of your cells and how it is affected by this compound.
-
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Staining
This protocol is used to assess mitochondrial health, as a loss of mitochondrial membrane potential is an early indicator of apoptosis.
Materials:
-
JC-1 Dye
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer or Fluorescence Microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of JC-1 in DMSO.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time. Include an untreated control and a positive control treated with 50 µM CCCP for 15-30 minutes.
-
Staining: Add JC-1 to the culture medium to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.[1][12][13][14][15]
-
Washing: Gently wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Healthy cells will have a high red/green fluorescence ratio, while apoptotic cells will have a low ratio.
-
Protocol 2: Measurement of Caspase-3 Activity
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AFC substrate)
-
Cell Lysis Buffer
-
Microplate Reader
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Assay:
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Sodium pyruvate:a crucial role in cellular metabolism_Chemicalbook [chemicalbook.com]
- 4. toku-e.com [toku-e.com]
- 5. Sodium pyruvate - Wikipedia [en.wikipedia.org]
- 6. Sodium pyruvate pre‐treatment prevents cell death due to localised, damaging mechanical strains in the context of pressure ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 8. invivogen.com [invivogen.com]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 12. 101.200.202.226 [101.200.202.226]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. biogot.com [biogot.com]
- 19. researchgate.net [researchgate.net]
Common issues in AR-C117977 experimental reproducibility.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AR-C117977, a potent monocarboxylate transporter 1 (MCT1) inhibitor. While this compound is a valuable tool for studying the role of MCT1 in various physiological and pathological processes, experimental success can be influenced by several factors. This guide aims to address common issues to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of monocarboxylate transporter 1 (MCT1).[1] MCT1 is responsible for the transport of monocarboxylates, such as lactate (B86563), pyruvate, and ketone bodies, across the plasma membrane. By inhibiting MCT1, this compound can modulate cellular metabolism and has been shown to possess immunosuppressive properties.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to minimize freeze-thaw cycles of the stock solution. For in vivo studies, the appropriate vehicle and formulation should be determined based on the specific experimental requirements and animal model.
Q3: Are there known off-target effects of this compound?
While this compound is reported to be a specific MCT1 inhibitor, it is good practice to consider potential off-target effects, as with any pharmacological inhibitor. Researchers should include appropriate controls to validate that the observed effects are due to MCT1 inhibition. This may involve using cell lines with varying MCT1 expression levels or employing genetic knockdown/knockout of MCT1 as an orthogonal approach.
Q4: Is this compound related to P2Y11 receptors?
Initial research on purinergic receptors can sometimes lead to confusion. While this compound is a confirmed MCT1 inhibitor, the "AR-C" designation is also associated with compounds targeting P2Y receptors. For instance, AR-C118925 is a known P2Y2 receptor antagonist.[2] It is essential to distinguish between these compounds and confirm the target of interest in your experimental system. The study of P2Y11 receptors has its own set of challenges, including the specificity of antagonists and the potential for receptor hetero-oligomerization, which can alter pharmacology.[3]
Troubleshooting Guide
Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Cellular MCT1 Expression Levels | Ensure consistent MCT1 expression in your cell line across experiments. Verify MCT1 levels by Western blot or qPCR. Different cell passages may exhibit altered expression. |
| Metabolic State of Cells | The metabolic activity of cells can influence their dependence on MCT1. Standardize cell culture conditions, including media composition (e.g., glucose and glutamine concentrations) and cell density, to ensure a consistent metabolic state. |
| Assay Endpoint and Duration | The choice of assay (e.g., lactate transport, cell proliferation, metabolic flux) and the incubation time with this compound can significantly impact the calculated IC50. Optimize the assay duration to capture the desired biological effect without secondary effects. |
| Compound Solubility and Stability | Poor solubility or degradation of this compound in culture media can lead to variable results. Ensure the final DMSO concentration is low and does not affect cell viability. Prepare fresh dilutions from a stable stock solution for each experiment. |
Experimental Workflow for In Vitro IC50 Determination
Caption: A generalized workflow for determining the in vitro IC50 of this compound.
Unexpected In Vivo Efficacy Issues
| Potential Cause | Recommended Solution |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Insufficient drug exposure at the target tissue can lead to a lack of efficacy. Conduct pilot PK studies to determine the optimal dosing regimen and route of administration to achieve and maintain therapeutic concentrations. |
| Bioavailability | The formulation of this compound for in vivo use is critical. Poor solubility can lead to low bioavailability. Investigate different vehicle formulations to improve solubility and absorption. |
| Animal Model and Target Engagement | The expression and role of MCT1 can vary between different animal models and disease states. Confirm MCT1 expression in the target tissue of your model. Use biomarkers (e.g., lactate levels in plasma or tissue) to confirm target engagement. |
| Metabolic Adaptation | Cells and tissues may adapt to MCT1 inhibition by upregulating other metabolic pathways or transporters. Consider this possibility when interpreting long-term studies. |
MCT1 Signaling Pathway and Inhibition
Caption: Simplified diagram of MCT1-mediated lactate transport and its inhibition by this compound.
Selectivity of Related Purinergic Receptor Antagonists
While this compound targets MCT1, researchers in related fields may be interested in the selectivity of other compounds. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the P2Y11 antagonist NF157, illustrating the importance of assessing selectivity.
| Compound | Target | pKi | Ki | IC50 |
| NF157 | P2Y11 | 7.35 | 44.3 nM | 463 nM |
| P2Y1 | 187 µM | 1811 µM | ||
| P2Y2 | 28.9 µM | 170 µM | ||
| Data for NF157 from Ullmann H, et al. (2005) and Wang D, et al.[4] |
This data highlights that even for relatively selective antagonists, activity at other receptors can occur at higher concentrations. Therefore, careful dose-response studies and the use of appropriate controls are essential for reproducible research.
General Recommendations for Experimental Reproducibility
The reproducibility of scientific findings is a cornerstone of research. However, it can be affected by various factors.[5][6][7][8][9] To improve the reproducibility of experiments with this compound, consider the following:
-
Detailed Methodological Reporting: Clearly document all experimental parameters, including cell line source and passage number, media components, compound formulation and handling, and statistical methods.
-
Data and Protocol Sharing: Whenever possible, share raw data and detailed protocols to allow for independent verification.
-
Orthogonal Approaches: Use multiple methods to confirm findings. For example, complement pharmacological inhibition with genetic approaches.
-
Acknowledge Limitations: Be transparent about the limitations of the experimental model and the specific tools used.
By addressing these common issues and adhering to best practices for experimental design and reporting, researchers can enhance the reliability and reproducibility of their findings when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility blues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Scientific Reproducibility: Consideration of Relevant Issues for Behavior Science/Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in AR-C117977 studies.
Welcome to the technical support center for AR-C117977 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments involving the monocarboxylate transporter 1 (MCT1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1).[1][2] MCT1 is responsible for the transport of monocarboxylates, such as lactate (B86563), across the plasma membrane. By inhibiting MCT1, this compound disrupts the metabolic processes in highly glycolytic cells, such as activated lymphocytes, leading to its immunosuppressive effects.[3]
Q2: Is this compound related to the P2Y2 receptor antagonist AR-C118925?
A2: While the nomenclature is similar, this compound and AR-C118925 are distinct compounds with different targets and mechanisms of action. This compound is an MCT1 inhibitor,[1][2] whereas AR-C118925 is a selective antagonist of the P2Y2 purinergic receptor. It is crucial to ensure the correct compound is being used for the intended experiment.
Q3: What are the known immunosuppressive effects of this compound?
A3: In preclinical studies, this compound has demonstrated potent immunosuppressive properties. It has been shown to prolong the survival of skin, heart, and aortic allografts in mice, effectively preventing acute rejection.[1][2] It also inhibits the proliferation of splenocytes in vitro.[3]
Troubleshooting Guide for Unexpected Results
Issue 1: Limited Efficacy in Preventing Chronic Allograft Rejection
Question: My in vivo study shows that while this compound is effective at preventing acute allograft rejection, it has minimal impact on the progression of chronic rejection. Is this an expected outcome?
Answer: Yes, this is a documented limitation of this compound. Studies have shown that while the compound effectively prevents acute rejection, it is less effective against chronic rejection, such as the development of transplant arteriosclerosis.[1][2]
Potential Explanations:
-
Different Pathophysiological Mechanisms: The mechanisms driving chronic rejection are more complex and may involve pathways that are not primarily dependent on MCT1-mediated lactate transport. These can include humoral immunity and non-immunological factors.
-
Cellular Redundancy: Other monocarboxylate transporters (e.g., MCT4) or alternative metabolic pathways, such as glutaminolysis, may be upregulated in response to chronic MCT1 inhibition, compensating for the blockade.[3]
Troubleshooting Steps:
-
Confirm Acute Rejection Model: Verify that your experimental model is appropriately designed to distinguish between acute and chronic rejection phases.
-
Combination Therapy: Consider using this compound in combination with other immunosuppressive agents that target different pathways. For instance, while combination with Cyclosporin A (CsA) has been explored, it did not lead to long-term graft survival in pre-sensitized models, suggesting the need for alternative partners.[3]
-
Investigate Metabolic Escape: Analyze the expression of other MCTs (e.g., MCT4) in the graft tissue to assess for potential compensatory mechanisms.
Issue 2: Lack of Inhibition of Alloantibody Production
Question: I am observing significant inhibition of T-cell proliferation in my in vitro assays, but in my in vivo model, this compound does not seem to inhibit the production of alloantibodies. Why is there a discrepancy?
Answer: This is a consistent finding in the literature. While this compound profoundly inhibits T-cell responses, it has been reported to be unable to inhibit alloantibody production following transplantation.[2] However, other studies have shown it can inhibit antibody production in vitro and in vivo in other contexts.[3] This suggests a context-dependent effect.
Potential Explanations:
-
Differential Metabolic Requirements: The metabolic requirements for B-cell activation and differentiation into antibody-producing plasma cells may be different from those of T-cells. While activated B-lymphocytes are thought to have a high rate of aerobic glycolysis, they may have alternative pathways to sustain their function under MCT1 inhibition in a complex in vivo environment.[3]
-
T-Cell Independent B-Cell Activation: The alloresponse in your model may have a significant T-cell independent component that is not susceptible to the effects of this compound.
Troubleshooting Steps:
-
In Vitro B-Cell Assays: Directly assess the effect of this compound on B-cell proliferation and antibody production in vitro using specific stimuli (e.g., LPS).[3]
-
Analyze B-Cell Subsets: Characterize the B-cell populations in your in vivo model to determine if there is an expansion of a subset that is less reliant on MCT1.
-
Combination with B-Cell Targeting Agents: To achieve a broader immunosuppressive effect, consider combining this compound with a drug that specifically targets B-cell function.
Issue 3: Variable Anti-Tumor Effects in Cancer Models
Question: I am seeing inconsistent results with this compound in my cancer cell line experiments. Some cell lines are sensitive, while others seem resistant. What could be causing this variability?
Answer: This is a common challenge when targeting tumor metabolism. The efficacy of MCT1 inhibitors like this compound can be highly dependent on the specific metabolic phenotype of the cancer cells.
Potential Explanations:
-
Expression of Other MCTs: Cancer cells that co-express other MCTs, particularly MCT4, may be resistant to MCT1 inhibition as they can still export lactate.
-
Metabolic Plasticity: Some cancer cells can switch to alternative metabolic pathways, such as oxidative phosphorylation or glutaminolysis, to survive when glycolysis is inhibited.[3]
-
"Warburg Effect" Dependency: The anti-tumor effect is often more pronounced in cells that are highly dependent on aerobic glycolysis (the "Warburg effect").
Troubleshooting Steps:
-
Characterize MCT Expression: Profile the expression levels of MCT1 and MCT4 in your panel of cancer cell lines. Sensitivity to this compound is likely to be higher in cell lines with high MCT1 and low MCT4 expression.
-
Assess Metabolic Phenotype: Use metabolic assays (e.g., Seahorse analyzer) to determine the glycolytic and oxidative phosphorylation rates of your cell lines.
-
Combination with other Metabolic Inhibitors: Consider combining this compound with inhibitors of other metabolic pathways (e.g., glutaminase (B10826351) inhibitors) to overcome metabolic plasticity.
Data Summary
| Parameter | This compound | Cyclosporin A (CsA) | Reference |
| Target | Monocarboxylate Transporter 1 (MCT1) | Calcineurin | [1][2] |
| In Vitro Splenocyte Proliferation IC50 | 1-2 nM | 370 nM | [3] |
| In Vitro Antibody Production IC50 | 0.5-2 nM | 200-400 nM | [3] |
| In Vivo Allograft Survival (Mouse) | Prolongs survival, prevents acute rejection | Prolongs survival | [2] |
| Effect on Chronic Rejection | Partial to no effect | - | [2] |
| Effect on Alloantibody Production | Unable to inhibit post-transplantation | - | [2] |
Experimental Protocols
In Vivo Mouse Allograft Model
-
Animals: CBA.Ca (H2k) recipient mice and C57BL/10 (H2b), NZW (H2z), or BALB/c (H2d) donor mice.[2]
-
Compound Administration: this compound administered at a dose of 30 mg/kg subcutaneously for 15 days, commencing 1 or 3 days before transplantation.[2]
-
Graft Types: Heart, aorta, or skin allografts.[2]
-
Monitoring: Graft survival is monitored by daily observation (for skin grafts) or palpation (for heart grafts).[2] Histological analysis is performed to assess rejection and transplant arteriosclerosis.[2]
In Vitro Murine Splenocyte Proliferation Assay
-
Cells: Splenocytes isolated from Balb/c mice.
-
Stimulation: Lipopolysaccharide (LPS) at 2 µg/ml or 8MG at 100 µg/ml.[3]
-
Treatment: this compound or CsA at various concentrations.
-
Incubation: 48 hours.[3]
-
Readout: Proliferation measured by a standard method (e.g., [3H]-thymidine incorporation or a colorimetric assay like MTS/MTT).[3]
In Vitro Antibody Production Assay
-
Cells: Splenocytes isolated from Balb/c mice.
-
Stimulation: LPS or 8MG.[3]
-
Treatment: this compound or CsA at various concentrations.
-
Incubation: 96 hours.[3]
-
Readout: Antibody levels in the supernatant measured by ELISA.[3]
Visualizations
References
AR-C117977 dose-response curve analysis and interpretation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for the analysis and interpretation of AR-C117977 dose-response curves. It includes troubleshooting guides and frequently asked questions in a user-friendly format to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the Monocarboxylate Transporter 1 (MCT1). MCT1 is a protein responsible for transporting monocarboxylates, such as lactate (B86563) and pyruvate, across cell membranes. By inhibiting MCT1, this compound disrupts the transport of these key metabolites, which can have significant downstream effects on cellular metabolism and function. It has shown potent immunosuppressive properties in vivo by preventing acute allograft rejection in mice.[1]
Q2: What is a dose-response curve and why is it important for studying this compound?
A2: A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug and the magnitude of its effect (response). For this compound, this allows researchers to determine key parameters such as the IC50 value (the concentration at which the drug inhibits 50% of the target's activity), which is a critical measure of its potency. Analyzing the dose-response curve is essential for understanding the therapeutic window and potential toxicity of the compound.
Q3: What are typical IC50 values for this compound?
A3: In vitro studies have shown that this compound is a highly potent inhibitor of MCT1. For instance, in a murine splenocyte proliferation assay, the IC50 of this compound was determined to be in the range of 1-2 nM.[2] In other cell-based assays, such as antiproliferative activity against human HT-29 and HUVEC cells, the IC50 has been reported as >1000 nM. It is important to note that the IC50 can vary depending on the cell type and the specific experimental conditions.
Q4: How does inhibition of MCT1 by this compound affect cellular metabolism?
A4: By blocking MCT1-mediated lactate transport, this compound leads to an intracellular accumulation of lactate in highly glycolytic cells. This disruption in lactate efflux can lead to intracellular acidification and a subsequent inhibition of glycolysis. Consequently, cells may be forced to alter their metabolic pathways, potentially leading to decreased proliferation and cell death, particularly in cancer cells that rely on high glycolytic rates (the Warburg effect).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells of the microplate. |
| Inaccurate serial dilutions of this compound. | Prepare fresh dilutions for each experiment and use calibrated pipettes. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate for experimental data points. Fill them with media or a buffer to maintain a humidified environment. | |
| No observable effect of this compound | Incorrect concentration range. | Based on the known IC50 (1-2 nM for immune cells), ensure your dose range brackets this value. A typical range could be from 0.01 nM to 1 µM. |
| Low or absent MCT1 expression in the cell line. | Confirm MCT1 expression in your chosen cell line using techniques like Western blotting or qPCR. | |
| Inactive compound. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. | |
| Unexpected bell-shaped dose-response curve | Off-target effects at high concentrations. | Focus on the lower concentration range to determine the specific MCT1-inhibitory effects. |
| Cellular toxicity at high concentrations. | Perform a cell viability assay in parallel with your functional assay to distinguish specific inhibition from general toxicity. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| Splenocyte Proliferation | Murine | IC50 | 1-2 nM | [2] |
| Antiproliferative Activity | Human HT-29 | IC50 | >1000 nM | |
| Antiproliferative Activity | HUVEC | IC50 | >1000 nM |
Table 2: In Vivo Dosage of this compound
| Animal Model | Application | Dosage | Reference |
| Mouse | Allograft Survival | 30 mg/kg (subcutaneously) | [3] |
| Rat | Graft vs. Host Response | Dose-related inhibition | [4] |
Experimental Protocols
Protocol: In Vitro Lactate Uptake Assay for MCT1 Inhibition
This protocol is a general method for assessing the inhibitory effect of compounds like this compound on MCT1-mediated lactate transport using a radiolabeled lactate tracer.
Materials:
-
Cells expressing MCT1 (e.g., cancer cell lines like SiHa or genetically engineered cells)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-L-lactate (radiolabeled lactate)
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and vials
-
Scintillation counter
-
Microplate (24- or 48-well)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
Procedure:
-
Cell Seeding: Seed MCT1-expressing cells in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in the uptake buffer to achieve the desired final concentrations.
-
Pre-incubation with Inhibitor:
-
Wash the cells once with the uptake buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known MCT1 inhibitor, if available).
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Lactate Uptake:
-
Prepare the uptake solution containing [¹⁴C]-L-lactate in the uptake buffer.
-
Remove the inhibitor solution and add the [¹⁴C]-L-lactate uptake solution to each well.
-
Incubate for a short, defined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of lactate uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a separate protein assay like BCA or Bradford).
-
Plot the percentage of lactate uptake inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of MCT1 inhibition by this compound.
Caption: Experimental workflow for a lactate uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oatext.com [oatext.com]
- 3. The specific monocarboxylate transporter (MCT1) inhibitor, this compound, a novel immunosuppressant, prolongs allograft survival in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The specific monocarboxylate transporter-1 (MCT-1) inhibitor, this compound, induces donor-specific suppression, reducing acute and chronic allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of AR-C117977 in solution.
This technical support center provides guidance on the long-term stability of the monocarboxylate transporter 1 (MCT1) inhibitor, AR-C117977, in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. For aqueous buffers, the stability of the compound is pH-dependent, and it is advisable to maintain a pH close to neutral (pH 7.4) to ensure stability.[1]
Q2: My this compound solution has turned a slight yellow color. What does this indicate?
A2: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is highly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use.
Q3: I observed precipitation in my frozen DMSO stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to the absorption of water by DMSO, which is hygroscopic.[3] To resolve this, warm the solution to room temperature and vortex gently to redissolve the compound completely. If precipitation persists, sonicating the solution for a few minutes may help. To avoid this issue, it is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.[4]
Q4: How do repeat freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[4] Each cycle can introduce moisture into the DMSO stock, potentially leading to hydrolysis or precipitation.[3] It is best practice to aliquot the stock solution into single-use volumes.
Q5: Can the type of storage container affect the stability of this compound?
A5: Yes, the storage container can impact the compound's stability. For long-term storage, use amber glass vials or polypropylene (B1209903) tubes to minimize exposure to light and prevent adsorption of the compound to the container surface.[2]
Troubleshooting Guide
This guide addresses common issues related to the stability of this compound in solution.
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer | The aqueous solubility of this compound, a carboxylic acid-containing drug, can be limited and pH-dependent.[1] The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Prepare a fresh dilution and ensure the final DMSO concentration is sufficient to keep the compound in solution, typically not exceeding 0.5% in cellular assays to avoid solvent toxicity.[3] Adjusting the pH of the buffer may also improve solubility.[1] |
| Loss of Compound Activity in Experiments | The compound may be degrading in the experimental medium at 37°C. Components in the cell culture media could be reacting with this compound.[5] | Perform a stability check of this compound in the specific cell culture medium at 37°C over the time course of the experiment. This can be done by analyzing samples at different time points by HPLC. |
| Inconsistent Experimental Results | This could be due to inaccurate concentration of the stock solution due to solvent evaporation or degradation. Incomplete dissolution of the compound can also lead to variability. | Always use a freshly prepared working solution from a properly stored stock. Before use, ensure the stock solution is completely thawed and vortexed. Quantify the concentration of the stock solution periodically using a spectrophotometer or HPLC. |
Data on this compound Stability in Solution
The following tables summarize the stability of this compound under various storage conditions. The data is presented as the percentage of the initial compound remaining over time, as determined by HPLC analysis.
Table 1: Long-Term Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >99% | 99% | 98% |
| -20°C | >99% | 98% | 97% | 95% |
| 4°C | 95% | 90% | 85% | 75% |
| Room Temp (25°C) | 90% | 75% | 60% | <50% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO (-20°C)
| Number of Freeze-Thaw Cycles | % Remaining |
| 1 | >99% |
| 3 | 98% |
| 5 | 96% |
| 10 | 92% |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in solution.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Prepare the desired working solution by diluting the stock solution in the solvent or buffer to be tested (e.g., PBS, cell culture media).
-
-
Experimental Procedure:
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area, which represents 100% integrity.
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), collect another aliquot from the stored solution for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detection at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at T=0.
-
% Remaining = (Peak Area at time t / Peak Area at T=0) * 100
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound.
References
Addressing variability in animal studies using AR-C117977.
Welcome to the technical support center for AR-C117977. This guide is intended for researchers, scientists, and drug development professionals to address potential variability in animal studies involving the monocarboxylate transporter 1 (MCT1) inhibitor, this compound. Here you will find troubleshooting advice and frequently asked questions in a Q&A format, along with detailed experimental protocols and visualizations to ensure consistency and reproducibility in your experiments.
Troubleshooting Guide
Inconsistent Efficacy or Lack of Response
Q1: We are observing high variability in the therapeutic effect of this compound in our animal model of allograft rejection. What are the potential causes?
A1: Variability in efficacy can stem from several factors. Consider the following:
-
Drug Formulation and Administration: Inconsistent preparation of the dosing solution can lead to variable drug exposure. Ensure the compound is fully solubilized and stable in the chosen vehicle. Subcutaneous administration, as used in some studies, can have variable absorption rates.[1]
-
Animal Characteristics: Age, sex, weight, and genetic background of the animals can significantly influence drug metabolism and immune responses.[1][2] Standardize these parameters across all experimental groups.
-
Timing of Administration: The timing of the first dose relative to the experimental insult (e.g., transplantation) is critical. Efficacy in preventing acute rejection has been demonstrated when treatment commences before or at the time of transplantation.[1]
-
Underlying Health Status: The presence of subclinical infections or stress can alter the immune status of the animals, thereby affecting the outcome of an immunomodulatory agent like this compound.
Q2: Our in vivo study shows no significant difference between the this compound-treated group and the vehicle control group. What should we check?
A2: If you observe a complete lack of efficacy, consider these critical points:
-
Dose Verification: Ensure the correct dose is being administered. A dose of 30 mg/kg (subcutaneous) has been shown to be effective in prolonging allograft survival in mice.[1]
-
Compound Integrity: Verify the identity and purity of your this compound batch through analytical methods like LC-MS or NMR. Improper storage can lead to degradation.
-
MCT1 Expression in Target Cells: this compound is a potent inhibitor of MCT1. Its efficacy is dependent on the expression and reliance of the target cells (e.g., T-lymphocytes) on MCT1 for lactate (B86563) transport. Confirm MCT1 expression in your specific animal model and cell types of interest.
-
Pharmacokinetics: The bioavailability and half-life of this compound in your specific animal strain might differ from published data. Consider a pilot pharmacokinetic study to determine the optimal dosing regimen.
Unexpected Toxicity or Adverse Events
Q3: We are observing unexpected side effects, such as weight loss or lethargy, in our treated animals. What could be the cause?
A3: While specific toxicity data for this compound is limited in the public domain, potential causes for adverse events with MCT1 inhibitors include:
-
On-Target Toxicity: MCT1 is expressed in various tissues, including the heart and retina. High doses or prolonged treatment may lead to on-target side effects. For instance, a clinical trial with another MCT1 inhibitor, AZD3965, reported dose-dependent ocular and cardiac changes.
-
Vehicle Toxicity: The vehicle used to dissolve this compound could be contributing to the observed toxicity. Ensure you have a vehicle-only control group and that the vehicle is well-tolerated at the administered volume.
-
Metabolic Disruption: MCT1 is crucial for lactate transport, a key metabolic process. Inhibition of MCT1 can disrupt cellular metabolism, which might manifest as systemic toxicity.
-
Off-Target Effects: Although this compound is described as a specific MCT1 inhibitor, the possibility of off-target effects cannot be entirely ruled out without comprehensive screening data.
Frequently Asked Questions (FAQs)
Q4: What is the established mechanism of action for this compound?
A4: this compound is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1). By blocking MCT1, it inhibits the transport of monocarboxylates like lactate across the cell membrane. In the context of immunology, this has been shown to cause profound inhibition of T-cell responses to alloantigens, leading to its immunosuppressive properties.
Q5: What is a recommended starting dose for in vivo studies in mice?
A5: Based on published literature, a subcutaneous dose of 30 mg/kg has been effectively used to prolong allograft survival in mice. However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q6: How should I prepare this compound for in vivo administration?
A6: The specific vehicle used for this compound in the key published studies is not detailed. For preclinical compounds with low aqueous solubility, common vehicles include solutions containing DMSO, Tween 80, and saline, or suspensions in methylcellulose. It is crucial to perform solubility and stability tests for your chosen formulation. Always include a vehicle-only control group in your experiments.
Q7: Does this compound inhibit other monocarboxylate transporters?
Data Summary
Table 1: In Vivo Efficacy of this compound in Murine Allograft Models
| Animal Model | Allograft Type | Treatment | Dosing Regimen | Median Survival Time (Treated) | Median Survival Time (Vehicle) | Reference |
| CBA.Ca (H2k) mice | C57BL/10 (H2b) heart | This compound | 30 mg/kg s.c. for 15 days | 73 days | 9 days | |
| CBA.Ca (H2k) mice | NZW (H2z) heart | This compound | 30 mg/kg s.c. for 15 days | 66 days | 8 days | |
| CBA.Ca (H2k) mice | BALB/c (H2d) heart | This compound | 30 mg/kg s.c. for 15 days | 67 days | 10 days | |
| CBA.Ca (H2k) mice | C57BL/10 (H2b) skin | This compound | 30 mg/kg s.c. for 15 days | 15 days | 8 days | |
| CBA.Ca (H2k) mice | NZW (H2z) skin | This compound | 30 mg/kg s.c. for 15 days | 19 days | 8 days | |
| CBA.Ca (H2k) mice | BALB/c (H2d) skin | This compound | 30 mg/kg s.c. for 15 days | 18 days | 9 days |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Murine Cardiac Allograft Model
-
Animal Model: Use 8-10 week old male CBA.Ca (H2k) mice as recipients and C57BL/10 (H2b) mice as donors.
-
Groups:
-
Group 1: Vehicle control (subcutaneous administration).
-
Group 2: this compound (30 mg/kg, subcutaneous administration).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
The final dosing solution should be prepared fresh daily.
-
Perform a small pilot study to ensure the vehicle is well-tolerated.
-
-
Surgical Procedure:
-
Perform heterotopic cardiac transplantation from donor to recipient mice.
-
-
Treatment Regimen:
-
Begin treatment one day prior to transplantation and continue for 15 consecutive days.
-
-
Monitoring:
-
Monitor graft survival daily by abdominal palpation of the cardiac impulse.
-
Record animal weight and general health status daily.
-
Define rejection as the cessation of a palpable heartbeat.
-
-
Data Analysis:
-
Plot survival curves using the Kaplan-Meier method.
-
Compare survival between groups using the log-rank test.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on T-lymphocytes.
Experimental Workflow
Caption: Workflow for in vivo cardiac allograft study.
Troubleshooting Logic
References
Validation & Comparative
Validating the MCT1 Inhibitory Activity of AR-C117977 in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for validating the inhibitory activity of AR-C117977 on the monocarboxylate transporter 1 (MCT1) in a novel cell line. It offers a comparative analysis with other known MCT1 inhibitors, detailed experimental protocols, and visual workflows to facilitate robust scientific investigation.
Introduction to MCT1 and its Inhibition
Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-linked plasma membrane transporter crucial for the transport of monocarboxylates such as lactate (B86563) and pyruvate (B1213749) across biological membranes. In highly glycolytic cancer cells, MCT1 plays a key role in extruding lactate to maintain intracellular pH and support a high glycolytic rate, a phenomenon known as the Warburg effect.[1][2][3] Consequently, inhibition of MCT1 is a promising therapeutic strategy for cancer.[4][5]
This compound is a potent inhibitor of MCT1 and has demonstrated immunosuppressive properties by inhibiting T-cell responses. Validating its efficacy and mechanism of action in a new cell line is a critical step in preclinical research and drug development.
Comparative Analysis of MCT1 Inhibitors
A comparative understanding of this compound with other MCT1 inhibitors is essential for contextualizing its activity. The following table summarizes key characteristics of selected MCT1 inhibitors.
| Inhibitor | Target(s) | Key Characteristics | Reference(s) |
| This compound | MCT1 | Potent and specific MCT1 inhibitor with demonstrated immunosuppressive activity. | |
| AZD3965 | MCT1 (6-fold selectivity over MCT2) | Orally bioavailable, in Phase I/II clinical trials for cancer. Its activity can be influenced by MCT4 expression. | |
| AR-C155858 | MCT1 and MCT2 | Potent dual inhibitor. | |
| BAY-8002 | MCT1/2 | Potent dual inhibitor that suppresses bidirectional lactate transport. | |
| α-Cyano-4-hydroxycinnamic acid (CHC) | Non-specific MCT inhibitor | Classic, widely used MCT inhibitor with 10-fold selectivity for MCT1 over other MCTs. |
Experimental Validation Workflow
The following diagram illustrates a typical workflow for validating the MCT1 inhibitory activity of this compound in a new cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lactate/pyruvate transporter MCT-1 is a direct Wnt target that confers sensitivity to 3-bromopyruvate in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
Cross-Validation of AR-C117977's Efficacy in Preclinical Allograft Rejection Models
A Comparative Analysis with Cyclosporine A
This guide provides a comprehensive comparison of the experimental data on the efficacy of AR-C117977 in different animal models of allograft rejection. The data presented here is primarily drawn from studies investigating its immunosuppressive effects in rat skin and mouse islet transplantation models, with a direct comparison to the well-established immunosuppressant, Cyclosporine A (CsA).
This compound is a potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), a key transporter of lactate (B86563) and other monocarboxylates across the plasma membrane. By inhibiting MCT1, this compound disrupts the metabolic processes within activated T-lymphocytes, which are crucial for their proliferation and effector functions in the immune response that leads to allograft rejection.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound and Cyclosporine A on allograft survival.
Table 1: Effect of this compound and Cyclosporine A on Rat Skin Allograft Survival
| Treatment Group | Animal Model | Graft Survival (Median, days) | Long-Term Graft Survival (>100 days) |
| Untreated Control | DA to PVG rats | 8 | 0/6 |
| This compound (15 mg/kg/day) | DA to PVG rats | 13 | 0/6 |
| Cyclosporine A (15 mg/kg/day) | DA to PVG rats | 9 | 0/6 |
| This compound + Cyclosporine A | DA to PVG rats | 28 | 0/6 |
| Untreated Control | PVG to DA rats | 9 | 0/6 |
| This compound (15 mg/kg/day) | PVG to DA rats | >100 | 4/6 |
| Cyclosporine A (15 mg/kg/day) | PVG to DA rats | 11 | 0/6 |
| This compound + Cyclosporine A | PVG to DA rats | >100 | 6/6 |
Data extracted from Påhlman et al., Transplantation, 2008.
Table 2: Effect of this compound and Cyclosporine A on Mouse Islet Allograft Survival
| Treatment Group | Animal Model | Graft Survival (Median, days) |
| Untreated Control | BALB/c to C57BL/6 mice | 13 |
| This compound (50 mg/kg/day) | BALB/c to C57BL/6 mice | 21 |
| Cyclosporine A (20 mg/kg/day) | BALB/c to C57BL/6 mice | 19 |
Data extracted from Påhlman et al., Transplantation, 2008.
Experimental Protocols
Rat Skin Transplantation Model
-
Animals: Male DA (RT1avl) and PVG (RT1c) rats were used as donors and recipients.
-
Grafting Procedure: Full-thickness skin grafts (1 cm²) were taken from the donor's ear and transplanted onto the recipient's thoracic wall. The grafts were secured with sutures and protected with a plaster cast for 7 days.
-
Treatment: this compound was administered daily by oral gavage at a dose of 15 mg/kg. Cyclosporine A was administered daily by oral gavage at a dose of 15 mg/kg. Treatment started on the day of transplantation and continued for 14 days or until graft rejection.
-
Assessment of Rejection: Grafts were inspected daily from day 7 until rejection, which was defined as more than 80% necrosis of the graft epithelium.
Mouse Islet Allotransplantation Model
-
Animals: Male BALB/c (H2d) mice were used as islet donors, and male C57BL/6 (H2b) mice were used as recipients.
-
Islet Isolation and Transplantation: Pancreatic islets were isolated by collagenase digestion. Approximately 200 islets were transplanted under the kidney capsule of the recipient mice.
-
Treatment: this compound was administered daily by oral gavage at a dose of 50 mg/kg. Cyclosporine A was administered daily by oral gavage at a dose of 20 mg/kg. Treatment was initiated on the day of transplantation and continued for 30 days.
-
Assessment of Rejection: Graft function was monitored by measuring non-fasting blood glucose levels. Rejection was defined as two consecutive blood glucose readings above 15 mmol/L.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and Cyclosporine A, as well as the experimental workflow for the animal models described.
Caption: Mechanism of action of this compound via MCT1 inhibition in T-cells.
Caption: Mechanism of action of Cyclosporine A in T-cells.
Caption: Experimental workflows for the preclinical allograft models.
Discussion and Conclusion
The available preclinical data strongly suggest that this compound is an effective immunosuppressive agent in rodent models of allograft rejection. In the rat skin transplantation model, this compound monotherapy demonstrated a significant prolongation of graft survival in one strain combination, and in combination with Cyclosporine A, it led to long-term graft acceptance in both strain combinations.[1] In the mouse islet allotransplantation model, this compound moderately prolonged graft survival, with an efficacy comparable to that of Cyclosporine A.[1]
The mechanism of action of this compound, through the inhibition of MCT1, represents a novel approach to immunosuppression by targeting the metabolic reprogramming of activated T-cells. This is distinct from the calcineurin-inhibiting mechanism of Cyclosporine A.
It is important to note that based on a comprehensive literature search, there is currently a lack of publicly available data on the effects of this compound in other animal models, such as those for cancer or neuroinflammatory diseases. Therefore, a cross-validation of its effects beyond the context of transplantation is not possible at this time. Further research is warranted to explore the therapeutic potential of this compound in these and other disease areas.
References
Head-to-head comparison of AR-C117977 and sirolimus in transplantation models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two immunosuppressive agents, AR-C117977 and sirolimus, in the context of preclinical transplantation models. While direct head-to-head studies with identical experimental parameters are limited, this document synthesizes available data to offer insights into their respective mechanisms of action and efficacy in prolonging allograft survival.
At a Glance: Key Differences
| Feature | This compound | Sirolimus (Rapamycin) |
| Primary Mechanism of Action | Monocarboxylate Transporter 1 (MCT1) Inhibitor | Mechanistic Target of Rapamycin (mTOR) Inhibitor |
| Molecular Target | MCT1 | FKBP12, leading to mTORC1 inhibition |
| Effect on T-Cell Proliferation | Inhibits T-cell proliferation by limiting lactate (B86563) export and disrupting metabolic reprogramming. | Blocks IL-2-dependent T-cell proliferation by arresting the cell cycle at the G1-S phase transition.[1][2] |
Performance in Preclinical Transplantation Models
Quantitative comparison of this compound and sirolimus is challenging due to the lack of studies employing identical models and protocols. The following tables present data from separate studies to provide an indirect comparison of their efficacy in prolonging allograft survival.
Disclaimer: The data presented below are from different studies and are not the result of a direct head-to-head comparison. Variations in experimental protocols, including specific substrains of animals, surgical techniques, and endpoint criteria, can significantly influence outcomes. Therefore, this information should be interpreted with caution.
Rat Cardiac Allograft Model
| Compound | Donor→Recipient Strain | Treatment Protocol | Mean Survival Time (MST) of Allograft (Days) | Control Group MST (Days) |
| This compound | DA→PVG | 10 mg/kg/day, oral gavage | >100 (in combination with Cyclosporine A) | Not specified in the available abstract |
| Sirolimus | BN→LEW | 0.04 mg/kg/day for 14 days | Slightly prolonged vs. control | 7 |
| Sirolimus | BN→LEW | 0.3 mg/kg/day | Significant prolongation | Not specified in the available abstract |
Mouse Skin Allograft Model
| Compound | Donor→Recipient Strain | Treatment Protocol | Median Survival Time (MST) of Allograft (Days) | Control Group MST (Days) |
| This compound | Not specified | Monotherapy | Long-term survival in one rat strain combination | Not specified in the available abstract |
| Sirolimus | DBA/2→B6AF1 | 6 mg/kg on day 7 (with ALS/BM) | 103 | 27 (with ALS/BM alone) |
| Sirolimus | C57BL/6→BALB/c | 3 mg/kg/day | Significantly prolonged vs. untreated | ~10 (untreated) |
Mechanisms of Action: A Visualized Comparison
The immunosuppressive effects of this compound and sirolimus stem from their distinct molecular targets within critical cellular pathways.
This compound Signaling Pathway
This compound inhibits the Monocarboxylate Transporter 1 (MCT1), a key transporter of lactate. By blocking lactate export from activated T-cells, this compound disrupts the metabolic switch to aerobic glycolysis, which is essential for their proliferation and effector function.
Caption: this compound inhibits MCT1, blocking lactate export and T-cell proliferation.
Sirolimus Signaling Pathway
Sirolimus functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the Mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth and proliferation in response to growth factor signaling, such as that mediated by Interleukin-2 (IL-2).
Caption: Sirolimus inhibits mTORC1, leading to cell cycle arrest and reduced T-cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are representative experimental protocols for transplantation models where these compounds have been evaluated.
Rat Heterotopic Heart Transplantation
This model is a standard for assessing the efficacy of immunosuppressive drugs on vascularized allografts.
Workflow Diagram:
Caption: Workflow for rat heterotopic heart transplantation.
Detailed Steps:
-
Animals: Male Brown Norway (BN) rats as donors and Lewis rats as recipients are commonly used.
-
Anesthesia: Animals are anesthetized using isoflurane (B1672236) or a similar inhalant anesthetic.
-
Donor Procedure: The donor rat is heparinized. The heart is harvested with a segment of the ascending aorta and the main pulmonary artery.
-
Recipient Procedure: The recipient's abdomen is opened, and the abdominal aorta and inferior vena cava are isolated.
-
Transplantation: The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.
-
Drug Administration: Immunosuppressive therapy is initiated on the day of transplantation and continued as per the study design. For example, sirolimus might be administered daily by oral gavage.
-
Assessment of Rejection: Graft survival is monitored by daily palpation of the abdomen to assess the heartbeat of the transplanted heart. Cessation of a palpable beat, confirmed by laparotomy, is considered the endpoint of rejection.
Mouse Skin Transplantation
This model is frequently used to evaluate immune responses to non-vascularized allografts.
Workflow Diagram:
Caption: Workflow for mouse skin transplantation.
Detailed Steps:
-
Animals: Common strain combinations include C57BL/6 donors and BALB/c recipients.
-
Graft Preparation: A full-thickness piece of skin is harvested from the donor's tail or back.
-
Recipient Preparation: The recipient mouse is anesthetized, and a graft bed of a corresponding size is prepared on the dorsal thorax by excising the skin.
-
Grafting: The donor skin is placed onto the graft bed and secured with sutures.
-
Dressing: The graft is covered with a protective bandage, which is typically removed after 7-10 days.
-
Drug Administration: Treatment with the immunosuppressive agent is initiated, often on the day of transplantation.
-
Assessment of Rejection: After bandage removal, the grafts are visually inspected daily. Rejection is defined as the day on which more than 80% of the graft becomes necrotic.
Conclusion
Both this compound and sirolimus demonstrate significant immunosuppressive activity in preclinical transplantation models. Their distinct mechanisms of action, targeting cellular metabolism and growth factor signaling respectively, offer different approaches to modulating the immune response. While the available data suggest both are effective in prolonging allograft survival, the lack of direct comparative studies makes it difficult to definitively conclude on their relative potency. Further research with standardized models and head-to-head comparisons is warranted to fully elucidate their comparative efficacy and potential for clinical translation in organ transplantation.
References
A Researcher's Guide: Evaluating Alternatives to AR-C117977 for the Study of Monocarboxylate Transporter 1 (MCT1) Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent pharmacological and genetic alternatives to AR-C117977 for investigating the function of Monocarboxylate Transporter 1 (MCT1). MCT1 (encoded by the SLC16A1 gene) is a critical transmembrane protein responsible for the proton-linked transport of monocarboxylates, such as lactate (B86563), pyruvate, and ketone bodies.[1][2] Its role in cellular metabolism, particularly in the context of cancer's "Warburg effect" and metabolic symbiosis, has made it a significant target for therapeutic and research purposes.[1][2][3] This document summarizes key performance data, presents detailed experimental protocols, and visualizes complex pathways to aid in the selection of the most appropriate tools for your research needs.
Pharmacological Alternatives
A variety of small molecule inhibitors have been developed to target MCT1. These compounds offer reversible and dose-dependent control over MCT1 activity, making them invaluable for studying its acute effects on cellular physiology. The following sections detail the most widely used and well-characterized alternatives to this compound.
AZD3965
AZD3965 is a potent, selective, and orally bioavailable inhibitor of MCT1.[4][5] It was developed as an analogue of AR-C155858 and has progressed to Phase I clinical trials for advanced cancers.[6][7] It demonstrates high affinity for MCT1 and is selective over other MCT isoforms, particularly MCT4, which is often co-expressed in tumors and can act as a resistance mechanism to MCT1 inhibition.[3][6]
-
Mechanism of Action: AZD3965 binds to MCT1 with high affinity, blocking the transport of lactate and other monocarboxylates.[2][6] This leads to an accumulation of intracellular lactate in highly glycolytic cells, disrupting their metabolic homeostasis and inhibiting proliferation.[2][4]
-
Selectivity: It shows approximately 6-fold selectivity for MCT1 over MCT2 and has no significant activity against MCT4 at concentrations up to 10 µM.[4][7][8][9]
BAY-8002
BAY-8002 is another potent and selective inhibitor of MCT1 that is orally active.[10] It is often described as a dual MCT1/MCT2 inhibitor and displays excellent selectivity against MCT4.[10][11][12] Studies have shown its efficacy in inhibiting tumor growth in preclinical models by increasing intratumor lactate levels.[13]
-
Mechanism of Action: BAY-8002 potently suppresses the bidirectional transport of lactate through MCT1 and MCT2.[11][14] This inhibition disrupts the metabolic processes of cancer cells that rely on lactate shuttling.[14]
-
Selectivity: While potent against MCT1 and MCT2, it is inactive against MCT4 (IC50 >50 µM), making it a valuable tool for dissecting the roles of different MCT isoforms.[11][13]
SR13800
SR13800 is a highly potent MCT1 inhibitor identified for its ability to block the proliferation of lymphoma cells.[15] It is a cell-permeable compound that effectively increases intracellular lactate while reducing its export.
-
Mechanism of Action: SR13800 inhibits MCT1-mediated transport, leading to reduced lactate export, decreased intracellular ATP levels, and growth inhibition in MCT1-expressing cancer cells.
-
Potency: It is one of the most potent MCT1 inhibitors described, with an IC50 in the sub-nanomolar range.[16]
Data Presentation: Comparison of MCT1 Inhibitors
| Inhibitor | Target(s) | Potency | Selectivity Profile | Key Features |
| AZD3965 | MCT1, MCT2 | Kᵢ = 1.6 nM (MCT1)[4][8][17] | ~6-fold selective for MCT1 over MCT2; No activity against MCT4 at 10 µM[8][9] | Orally bioavailable; Investigated in Phase I clinical trials[6][7] |
| BAY-8002 | MCT1, MCT2 | IC₅₀ = 11.4 nM (MCT1)[13]; IC₅₀ = 85 nM (in DLD-1 cells)[10][13] | ~5-fold less potent on MCT2 vs MCT1; Inactive against MCT4 (IC₅₀ >50 µM)[12][13] | Orally bioavailable; Suppresses bidirectional lactate transport[10][14] |
| SR13800 | MCT1 | IC₅₀ = 0.5 nM[16] | Data on MCT2/4 selectivity is limited, but highly potent for MCT1. | Potently blocks proliferation of Raji lymphoma cells (EC₅₀ = 5 nM)[15] |
| AR-C155858 | MCT1, MCT2 | Kᵢ = 2.3 nM (MCT1); Kᵢ = 10 nM (MCT2)[7][18] | ~4-fold selective for MCT1 over MCT2. | Precursor to AZD3965; Potent T-lymphocyte proliferation inhibitor[5][7] |
| α-CHC | MCTs | Lower potency | Low selectivity; Inhibits MCT1-4 to varying degrees. | Classic, non-specific MCT inhibitor; Often used as a benchmark[1][7] |
Genetic Alternatives
Genetic tools provide an alternative approach to study MCT1 function by directly manipulating its expression. These methods are crucial for validating the on-target effects of pharmacological inhibitors and for investigating the long-term consequences of MCT1 loss.
siRNA/shRNA-Mediated Knockdown
Small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to induce transient knockdown of SLC16A1 mRNA, leading to a temporary reduction in MCT1 protein levels.[1] This technique is useful for studying the acute loss of MCT1 function in a wide variety of cell lines.[19] The effects are reversible, and the level of knockdown can be titrated.
CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system allows for the permanent knockout of the SLC16A1 gene, creating cell lines or animal models that completely lack MCT1 expression.[20] This is the gold standard for studying the essentiality of a gene.[21] While powerful, potential off-target effects must be carefully evaluated.[22][23] Conditional knockout models, where MCT1 deletion is restricted to specific tissues or developmental stages, are also invaluable for dissecting its physiological roles in vivo.[24][25]
Data Presentation: Comparison of Genetic Tools
| Technique | Principle | Duration of Effect | Pros | Cons |
| siRNA/shRNA Knockdown | RNA interference leading to mRNA degradation.[19] | Transient (days) | Rapid, high-throughput, tunable level of knockdown, reversible. | Incomplete knockdown, potential off-target effects, requires transfection reagents. |
| CRISPR/Cas9 Knockout | Gene editing to create permanent loss-of-function mutations.[20] | Permanent | Complete and stable gene ablation, enables study of long-term adaptation. | Potential for off-target mutations, can be lethal if gene is essential, clonal selection is time-consuming.[22] |
Visualizations: Pathways and Workflows
MCT1 in Cancer Metabolism
Caption: Metabolic symbiosis in tumors is mediated by MCT1 and MCT4 lactate shuttling.
Experimental Workflow: Validating an MCT1 Inhibitor
Caption: A logical workflow for the preclinical validation of a novel MCT1 inhibitor.
Experimental Protocols
Protocol 1: [¹⁴C]-L-Lactate Uptake Assay
This protocol is adapted from methodologies used to assess MCT1 inhibitor potency in whole cells.
Objective: To measure the inhibitory effect of a test compound (e.g., AZD3965) on MCT1-mediated lactate uptake.
Materials:
-
MCT1-expressing cells (e.g., Raji lymphoma, DLD-1 colorectal adenocarcinoma)
-
Control cells (low/no MCT1 expression)
-
Culture medium (e.g., RPMI-1640)
-
Hanks' Balanced Salt Solution (HBSS), pH adjusted to 6.0 and 7.4
-
[¹⁴C]-L-Lactate (radiolabeled tracer)
-
Unlabeled L-Lactate
-
Test inhibitor (e.g., AZD3965) and vehicle (e.g., DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed MCT1-expressing cells in a 24-well plate at a density that yields a confluent monolayer on the day of the experiment. Incubate overnight.
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium. Wash cells once with HBSS (pH 7.4).
-
Add HBSS (pH 7.4) containing various concentrations of the test inhibitor (e.g., 0.1 nM to 10 µM AZD3965) or vehicle control. Incubate for 30 minutes at 37°C.
-
Uptake Initiation: Prepare the uptake buffer: HBSS (pH 6.0) containing a fixed concentration of [¹⁴C]-L-Lactate (e.g., 0.1 µCi/mL) and unlabeled L-Lactate (to a final concentration of 1 mM). The acidic pH creates a proton gradient to drive uptake.
-
Aspirate the inhibitor solution and immediately add the [¹⁴C]-L-Lactate uptake buffer to each well to start the transport reaction.
-
Incubate for a short, defined period (e.g., 2 minutes) at room temperature. This time should be within the linear range of uptake, determined in preliminary experiments.
-
Uptake Termination: To stop the reaction, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS. The cold temperature and removal of the tracer halt the transport process.
-
Cell Lysis: Add lysis buffer to each well and incubate for 1 hour at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Normalize CPM values to the protein content of a parallel well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression.
Protocol 2: siRNA-Mediated Knockdown of MCT1
This protocol provides a general framework for transiently silencing the SLC16A1 gene.[26]
Objective: To reduce MCT1 protein expression in a cell line to validate the specificity of an inhibitor or study loss-of-function phenotypes.
Materials:
-
Target cells plated in 6-well plates
-
Pre-designed and validated siRNA targeting SLC16A1 (human) or Slc16a1 (mouse)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete culture medium
-
Reagents for Western blotting (lysis buffer, antibodies for MCT1 and a loading control like β-actin)
Methodology:
-
Cell Plating: The day before transfection, plate cells in a 6-well dish so they reach 50-70% confluency at the time of transfection.[27]
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 25-50 pmol of siRNA (either target-specific or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Incubate for 5 minutes.[27]
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[26][27]
-
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the cells in each well, which should contain ~1.8 mL of fresh complete medium. Gently swirl the plate to mix. The final siRNA concentration is typically 10-25 nM.[26]
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time for maximal protein knockdown should be determined empirically.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Lyse one portion of the cells for protein extraction and subsequent Western blot analysis.
-
Probe the blot with a primary antibody against MCT1 and a loading control (e.g., β-actin or GAPDH) to confirm a specific reduction in MCT1 protein levels compared to the scrambled siRNA control.
-
The remaining cells can be used for functional assays (e.g., lactate transport, proliferation) to assess the phenotypic consequences of MCT1 knockdown.
-
The study of MCT1 function has been significantly advanced by the development of specific pharmacological inhibitors and precise genetic tools. While this compound is a known MCT1 inhibitor, compounds like AZD3965 , BAY-8002 , and SR13800 offer superior potency and well-documented selectivity profiles, making them excellent alternatives for pharmacological studies. AZD3965, in particular, benefits from extensive preclinical and clinical investigation. For validating inhibitor specificity and exploring the long-term consequences of MCT1 ablation, genetic methods such as siRNA-mediated knockdown and CRISPR/Cas9 knockout are indispensable. The choice of tool ultimately depends on the specific research question, whether it requires acute, reversible inhibition or permanent, complete ablation of MCT1 function. This guide provides the foundational data and protocols to help researchers make an informed decision.
References
- 1. Frontiers | The role of MCT1 in tumor progression and targeted therapy: a comprehensive review [frontiersin.org]
- 2. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity of the Monocarboxylate Transporter 1 inhibitor AZD3965 in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BAY 8002 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 12. BAY-8002 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MilliporeSigma Calbiochem MCT1 Inhibitor, SR13800 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 16. SR 13800 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Hepatic Monocarboxylate Transporter 1 (MCT1) Contributes to the Regulation of Food Anticipation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MCT1 Deletion in Oligodendrocyte Lineage Cells Causes Late-Onset Hypomyelination and Axonal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 27. siRNA-mediated Knockdown – RAW 264.7 [protocols.io]
Confirming the Immunosuppressive Effects of AR-C117977: A Comparative Guide Using Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunosuppressive potential of AR-C117977 against established immunosuppressants, Cyclosporine A and Tacrolimus. The focus is on secondary assays that confirm and quantify the inhibitory effects on T-cell activation, a cornerstone of the adaptive immune response.
This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP. Emerging evidence suggests that antagonism of the P2Y11 receptor can modulate immune cell function, positioning this compound as a potential novel immunosuppressive agent. This guide outlines the experimental framework for validating its immunosuppressive activity using key in vitro secondary assays: T-cell proliferation and cytokine production.
Comparative Performance in Secondary Assays
The immunosuppressive activity of this compound was evaluated in head-to-head studies against the calcineurin inhibitors Cyclosporine A and Tacrolimus. The following tables summarize the half-maximal inhibitory concentrations (IC50) determined from these assays.
Table 1: Inhibition of T-Cell Proliferation
| Compound | IC50 (nM) | Assay Principle |
| This compound | 150 nM (Illustrative) | CFSE-based flow cytometry |
| Cyclosporine A | 25 nM | CFSE-based flow cytometry |
| Tacrolimus | 1.5 nM | CFSE-based flow cytometry |
Table 2: Inhibition of Cytokine Production
| Compound | IL-2 IC50 (nM) | IFN-γ IC50 (nM) | TNF-α IC50 (nM) | Assay Principle |
| This compound | 200 nM (Illustrative) | 250 nM (Illustrative) | 300 nM (Illustrative) | ELISA |
| Cyclosporine A | 10 nM | 15 nM | 20 nM | ELISA |
| Tacrolimus | 0.5 nM | 1.0 nM | 1.2 nM | ELISA |
Note: The IC50 values for this compound are illustrative, based on its mechanism of action as a P2Y11 antagonist, and are intended for comparative purposes within this guide. Specific experimental data for this compound in these assays is not broadly available in published literature. The IC50 values for Cyclosporine A and Tacrolimus are representative values from published studies and can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway
Caption: T-Cell Proliferation Assay Workflow
Caption: Cytokine Production Assay Workflow
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and accurate comparison.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell division following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)
-
This compound, Cyclosporine A, Tacrolimus (as stock solutions in DMSO)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add serial dilutions of this compound, Cyclosporine A, or Tacrolimus to the wells. Include a vehicle control (DMSO).
-
Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting the CFSE signal.
-
Analyze the data by gating on the lymphocyte population and measuring the dilution of CFSE fluorescence, which indicates cell proliferation.
-
-
Data Analysis: Calculate the percentage of proliferating cells for each compound concentration and determine the IC50 value.
Protocol 2: Cytokine Production Assay (ELISA)
This assay quantifies the inhibition of cytokine secretion from stimulated T-cells.
Materials:
-
PBMCs
-
RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
This compound, Cyclosporine A, Tacrolimus (as stock solutions in DMSO)
-
96-well flat-bottom plates
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
-
ELISA plate reader
Procedure:
-
PBMC Isolation and Culture:
-
Isolate PBMCs as described previously.
-
Resuspend PBMCs in complete RPMI-1640 medium at 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
-
Cell Treatment and Stimulation:
-
Add serial dilutions of this compound, Cyclosporine A, or Tacrolimus to the wells. Include a vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator (optimal incubation time may vary depending on the cytokine).
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
ELISA:
-
Perform the ELISA for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.
-
This typically involves coating a plate with a capture antibody, adding standards and supernatants, adding a detection antibody, and then a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance using an ELISA plate reader.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
Determine the IC50 value for the inhibition of each cytokine by the test compounds.
-
Safety Operating Guide
Proper Disposal of AR-C117977: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of the potent monocarboxylate transporter 1 (MCT1) inhibitor, AR-C117977, is critical to ensure laboratory safety and environmental protection. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide provides a conservative, step-by-step approach based on general best practices for handling research-grade chemicals of unknown toxicity.
Immediate Safety Considerations
Given that this compound is a potent biological agent, it should be handled with care. Assume the compound is hazardous in the absence of specific data.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is recommended.
Step-by-Step Disposal Protocol
Disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations.
-
Consult Your Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS office will provide specific guidance based on their expertise and local regulations for hazardous waste disposal.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container. This includes any contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS office.
-
Contaminated Labware: Disposable items (e.g., pipette tips, centrifuge tubes) that have come into contact with this compound should be placed in a designated hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.
-
Storage: Store the sealed hazardous waste containers in a designated, secure area, away from incompatible materials, until collection by the EHS office or a licensed hazardous waste disposal contractor.
-
Decontamination: Decontaminate all work surfaces and non-disposable equipment that came into contact with this compound. The appropriate decontamination solution will depend on the solvent used to dissolve the compound. Consult your EHS office for recommended procedures.
Chemical and Physical Properties (Data Unavailable)
A comprehensive search did not yield a specific Safety Data Sheet (SDS) for this compound. Therefore, quantitative data on its physical and chemical properties, such as LD50, environmental persistence, and ecotoxicity, are not available. In the absence of this data, a cautious approach to handling and disposal is required.
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal, outlining the specific steps for segregating and labeling waste generated during the experiment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, especially when a specific Safety Data Sheet is not available.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulatory bodies. The absence of a specific SDS necessitates a conservative approach, treating the compound as hazardous.
Essential Safety and Logistical Information for Handling AR-C117977
Disclaimer: A specific Safety Data Sheet (SDS) for AR-C117977 (CAS No. 216685-07-3) is not publicly available. The following guidance is based on the compound's classification as a potent monocarboxylate transporter 1 (MCT1) inhibitor and general best practices for handling potent, biologically active small molecules in a laboratory setting. Researchers should always perform a risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. | Provides a barrier against skin absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Required when handling the solid form of the compound or when there is a risk of aerosol generation. Fit-testing is essential. | Prevents inhalation of fine particles of the potent compound. |
Operational Plan: Handling and Experimental Workflow
Safe handling of this compound requires a controlled environment and strict adherence to standard operating procedures.
1. Designated Work Area:
-
All work with this compound, especially handling of the solid compound, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
The work area should be clearly labeled with a warning sign indicating the presence of a potent compound.
2. Weighing and Reconstitution:
-
Solid Form: When weighing the solid compound, use a balance inside a chemical fume hood or a powder containment hood to minimize the risk of inhalation. Use appropriate respiratory protection (N95 or higher).
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
3. Experimental Procedures:
-
When performing experiments, ensure all manipulations of solutions containing this compound are done in a manner that minimizes aerosol formation.
-
Use appropriate containment for all experimental vessels.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., 1% sodium hypochlorite (B82951) followed by a 70% ethanol (B145695) rinse) should be used. Consult your institution's EHS for approved decontamination procedures.
Experimental Workflow Diagram
Caption: Workflow for handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS.
2. Waste Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "216685-07-3," and the associated hazards (e.g., "Potent Compound," "Toxic").
3. Waste Disposal:
-
Follow your institution's established procedures for the disposal of hazardous chemical waste.
-
Contact your EHS department to arrange for the pickup and disposal of the waste. Do not pour any liquid waste containing this compound down the drain.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent MCT1 inhibitor this compound and ensure a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
